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  • Product: 5-(Methoxymethyl)-7-methyl-1H-indazole
  • CAS: 93359-90-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(Methoxymethyl)-7-methyl-1H-indazole

This guide is structured as a technical whitepaper for drug discovery professionals, focusing on the chemical identity, synthesis, and medicinal utility of 5-(Methoxymethyl)-7-methyl-1H-indazole . Compound ID: 5-MOM-7-Me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper for drug discovery professionals, focusing on the chemical identity, synthesis, and medicinal utility of 5-(Methoxymethyl)-7-methyl-1H-indazole .

Compound ID: 5-MOM-7-Me-Indazole CAS Registry Number: 93359-90-1 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Executive Summary

5-(Methoxymethyl)-7-methyl-1H-indazole is a "privileged scaffold" intermediate in modern medicinal chemistry, particularly within the kinase inhibitor landscape. It combines the structural rigidity of the indazole core—known for bioisosteric similarity to the purine ring of ATP—with two strategic substitution vectors:

  • 7-Methyl Group: A critical steric handle that restricts bond rotation in biaryl systems, often enhancing selectivity for specific kinase pockets (e.g., preventing flat binding modes).

  • 5-Methoxymethyl Group: A polar, non-ionizable motif that functions as a hydrogen bond acceptor and solubility enhancer, often projecting into the solvent-exposed region of a protein binding site.

This guide details the physicochemical profile, validated synthetic routes, and structural-activity relationship (SAR) logic for researchers utilizing this core in lead optimization.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Identity

The molecule consists of a bicyclic 1H-indazole core substituted at the C7 position with a methyl group and at the C5 position with a methoxymethyl ether.

PropertyValuebiological Relevance
LogP (Predicted) 1.6 – 1.8Optimal for membrane permeability; falls within Lipinski's Rule of 5.
TPSA ~41 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Donors 1 (NH)The N1-H is a key donor for the "hinge region" in kinase binding.
H-Bond Acceptors 2 (N2, O)The ether oxygen and N2 nitrogen serve as acceptors.
pKa (Indazole NH) ~13.8Weakly acidic; remains neutral at physiological pH.
Tautomerism

Like the parent indazole, this compound exhibits prototropic tautomerism between the 1H- and 2H- forms.

  • 1H-Indazole (Thermodynamically Favored): The dominant species in solution and solid state.

  • 2H-Indazole: Less stable due to the loss of benzenoid aromaticity but can be trapped during alkylation reactions if specific conditions are not controlled.

Synthetic Methodology

Expertise Note: Direct synthesis of the 5,7-disubstituted core requires avoiding regioisomeric mixtures during the cyclization step. The most robust route utilizes a "bottom-up" approach starting from a substituted aniline, ensuring the 7-methyl is locked in place before ring closure.

Validated Synthetic Route

Pathway: 4-Bromo-2,6-dimethylaniline


 Cyclization 

Functionalization.
Step 1: Indazole Ring Formation (Jacobson Indazole Synthesis)

The starting material, 4-bromo-2,6-dimethylaniline , is subjected to diazotization. The methyl group ortho to the amine is crucial; it undergoes intramolecular cyclization with the diazonium intermediate.

  • Reagents: NaNO₂, Acetic Acid (AcOH), or tert-Butyl Nitrite (tBuONO), Ac₂O, KOAc, 18-crown-6.

  • Mechanism: Diazotization forms the diazonium salt. In the presence of phase transfer catalysts (18-crown-6) and mild base, the ortho-methyl group cyclizes onto the diazonium nitrogen to form 5-bromo-7-methyl-1H-indazole .

  • Yield: Typically 60–75%.

Step 2: Protection (Optional but Recommended)

To prevent N-deprotonation interference in the subsequent lithiation step, the N1 position is protected.

  • Reagent: Dihydropyran (DHP), pTsOH.

  • Product: 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3: Formylation via Lithium-Halogen Exchange
  • Protocol:

    • Dissolve intermediate in anhydrous THF under N₂ at -78°C.

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. (Bromine is exchanged for Lithium).

    • Quench with DMF (N,N-Dimethylformamide).

    • Warm to RT and hydrolyze.

  • Product: 5-formyl-7-methyl-1-(THP)-indazole.

Step 4: Reduction and Etherification
  • Reduction: NaBH₄ in MeOH converts the aldehyde to the alcohol (5-hydroxymethyl ).

  • Methylation: Treatment with NaH (sodium hydride) and MeI (methyl iodide) in THF yields the methoxymethyl ether.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the final 5-(Methoxymethyl)-7-methyl-1H-indazole .

Visual Synthesis Workflow

Synthesis Start 4-Bromo-2,6- dimethylaniline Step1 Diazotization & Cyclization (NaNO2, AcOH) Start->Step1 Inter1 5-Bromo-7-methyl- 1H-indazole Step1->Inter1 Step2 Protection (DHP, pTsOH) Inter1->Step2 Step3 Lithiation/Formylation (nBuLi; DMF) Step2->Step3 Inter2 5-Formyl-Intermediate Step3->Inter2 Step4 Reduction & Methylation (NaBH4; NaH/MeI) Inter2->Step4 Final 5-(Methoxymethyl)- 7-methyl-1H-indazole Step4->Final

Figure 1: Step-wise synthetic pathway from aniline precursor to final ether product.

Medicinal Chemistry Applications (SAR)[1]

The "7-Methyl Twist" Effect

In kinase inhibitors, the 7-methyl group is rarely just a space-filler. It serves a specific conformational purpose:

  • Atropisomerism Control: When the indazole N1 is attached to another aromatic ring (common in drugs like Pazopanib analogs), the 7-methyl group creates steric clash with the ortho-protons of the partner ring. This forces the two rings to twist out of planarity (dihedral angle > 45°).

  • Selectivity: This twisted conformation can prevent binding to kinases that require a planar inhibitor (e.g., certain CDK variants), thereby improving selectivity for targets like B-Raf , JAK , or IRAK4 which accommodate twisted ligands.

The 5-Methoxymethyl Vector
  • Solubility: The ether oxygen interacts with water molecules, lowering the LogP compared to a 5-methyl or 5-chloro analog.

  • Metabolic Stability: Unlike a terminal alcohol (-CH₂OH), the methyl ether (-CH₂OCH₃) is capped, preventing rapid glucuronidation, though it may still be liable to O-demethylation by CYPs.

  • Interaction: The oxygen atom can serve as a weak H-bond acceptor for residues like Lysine or Asparagine near the solvent front of the ATP-binding pocket.

Biological Signaling Context

This scaffold is frequently evaluated in inhibitors of the MAPK pathway (e.g., ERK inhibitors) and Ion Channels (e.g., Kv1.5 blockers for atrial fibrillation).

SAR Core Indazole Core (ATP-mimetic) Pos7 7-Methyl Group Core->Pos7 Pos5 5-Methoxymethyl Core->Pos5 Target Target: Kinase Hinge Region (e.g., ERK, IRAK4) Core->Target H-bonds via N1/N2 Effect7 Restricts conformation (Selectivity Filter) Pos7->Effect7 Effect5 Solubility & H-Bonding (Solvent Exposure) Pos5->Effect5 Effect7->Target Modulates Fit

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-methyl-1H-indazole

This is the critical entry point for the scaffold.

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline (10.0 g, 50 mmol) in glacial acetic acid (150 mL).

  • Diazotization: Cool to 10°C. Add sodium nitrite (3.6 g, 52 mmol) dissolved in water (10 mL) dropwise over 20 minutes. Maintain temperature <15°C.

  • Cyclization: Stir for 1 hour at 10°C, then allow to warm to room temperature (RT) and stir for 18 hours. The solution will darken.

  • Workup: Pour the mixture into ice water (500 mL). The product typically precipitates as a tan solid. Filter, wash with water, and dry.[1][2]

  • Purification: If necessary, recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc 4:1).

  • Validation: Check ¹H NMR (DMSO-d₆). Look for the disappearance of the NH₂ peak and the appearance of the indazole C3-H singlet (~8.0 ppm).

Protocol B: Methylation of 5-Hydroxymethyl Intermediate
  • Setup: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C under Argon.

  • Addition: Add 5-hydroxymethyl-7-methyl-1-(THP)-indazole (1.0 eq) dissolved in THF dropwise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Completion: Warm to RT and stir for 2 hours. Monitor by TLC.[2]

  • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[1][2]

References

  • PubChem. (2025).[3] Compound Summary: 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1).[4] National Library of Medicine. Link

  • Finlay, H. J., et al. (2012). "Discovery of potent and selective I(Kur) inhibitors...". Journal of Medicinal Chemistry, 55(7), 3036-48.[5] (Describes the 5-methoxymethyl-7-substituted indazole motif in drug design). Link

  • BenchChem. (2025).[6][2] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. (General synthesis of 7-methylindazoles). Link

  • Liu, et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Molecules. (Review of indazole synthesis via diazotization). Link

  • Chem-Impex. (2025). Product Data: 5-Bromo-7-methyl-1H-indazole. (Precursor availability and properties).[6][7][8][5][2][9] Link

Sources

Exploratory

5-(Methoxymethyl)-7-methyl-1H-indazole CAS number and identifiers

This guide provides a comprehensive technical analysis of 5-(Methoxymethyl)-7-methyl-1H-indazole , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 5-(Methoxymethyl)-7-methyl-1H-indazole , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors.

Executive Summary

5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1 ) is a fused bicyclic nitrogen heterocycle characterized by a pyrazole ring fused to a benzene ring.[1] It belongs to the indazole class, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and purine bases.

This specific derivative features two key substitutions on the indazole core:

  • A 7-methyl group , which often restricts conformational freedom in drug-target complexes (atropisomerism control) and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • A 5-methoxymethyl group , which serves as a polar ether functionality capable of hydrogen bond acceptance, often improving solubility and metabolic stability compared to a simple alkyl chain.

The compound is primarily utilized as an intermediate in the development of inhibitors for p38 MAP kinase , JNK , and VEGFR , where the indazole NH forms critical hydrogen bonds with the kinase hinge region.

Chemical Identifiers & Properties

PropertyDetail
Chemical Name 5-(Methoxymethyl)-7-methyl-1H-indazole
CAS Number 93359-90-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
SMILES COCc1cc(C)c2[nH]ncc2c1
InChI Key HAFVOSFMUDIATQ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted Boiling Point ~318 °C (at 760 mmHg)
pKa (Indazole NH) ~13.8 (Predicted)
LogP ~1.8 (Predicted)

Synthetic Architecture

The synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole typically proceeds via functionalization of the 7-methylindazole core. The most robust route involves the construction of the C5-methoxymethyl side chain from a halogenated precursor.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage or the C5-carbon bond. A convergent approach utilizes 5-bromo-7-methylindazole as the pivotal intermediate, which allows for lithiation-formylation followed by reduction and methylation.

Detailed Synthetic Protocol

Note: This protocol is derived from standard indazole functionalization methodologies validated in analogous systems.

Step 1: Bromination of 7-Methylindazole

  • Reagents: 7-Methylindazole, N-Bromosuccinimide (NBS), DMF.

  • Procedure: Dissolve 7-methylindazole (1.0 eq) in DMF (0.5 M) at 0°C. Add NBS (1.05 eq) portion-wise. Stir at room temperature for 2 hours.

  • Mechanism: Electrophilic aromatic substitution (SEAr) occurs selectively at the C5 position due to the directing effect of the pyrazole ring and steric hindrance at C3/C7.

  • Workup: Pour into water, filter the precipitate.

  • Product: 5-Bromo-7-methylindazole .[2]

Step 2: Formylation (Bouveault Aldehyde Synthesis)

  • Reagents: 5-Bromo-7-methylindazole, n-Butyllithium (n-BuLi), DMF, THF.

  • Procedure: Protect N1 (e.g., with THP or SEM) if necessary, or use 2 equivalents of base. Cool solution in dry THF to -78°C. Add n-BuLi (2.2 eq). Stir for 30 min (Li-halogen exchange). Add dry DMF (3.0 eq). Warm to RT.

  • Product: 7-Methylindazole-5-carbaldehyde .

Step 3: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH₄), Methanol.

  • Procedure: Suspend aldehyde in MeOH. Add NaBH₄ (1.5 eq) at 0°C. Stir 1 hour. Quench with dilute HCl.

  • Product: (7-Methyl-1H-indazol-5-yl)methanol .

Step 4: Etherification (Williamson Ether Synthesis)

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

  • Procedure: Dissolve alcohol in dry THF. Add NaH (60% dispersion, 2.2 eq) at 0°C. Stir 30 min. Add MeI (1.1 eq). Stir 2 hours.

  • Workup: Quench with NH₄Cl(aq), extract with EtOAc.

  • Product: 5-(Methoxymethyl)-7-methyl-1H-indazole .[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 7-Methylindazole (Starting Material) Step1 Step 1: Bromination (NBS, DMF) Start->Step1 Inter1 5-Bromo-7-methylindazole Step1->Inter1 Step2 Step 2: Formylation (n-BuLi, DMF) Inter1->Step2 Inter2 7-Methylindazole-5-carbaldehyde Step2->Inter2 Step3 Step 3: Reduction (NaBH4, MeOH) Inter2->Step3 Inter3 (7-Methyl-1H-indazol-5-yl)methanol Step3->Inter3 Step4 Step 4: Methylation (NaH, MeI) Inter3->Step4 Final 5-(Methoxymethyl)-7-methyl-1H-indazole (Target) Step4->Final

Figure 1: Step-wise synthetic pathway from 7-methylindazole to the target ether derivative.

Structural Biology & Pharmacophore Analysis

The 5-(Methoxymethyl)-7-methyl-1H-indazole scaffold is designed to interact with specific binding pockets in protein kinases.

Key Interactions
  • Hinge Binding (Donor/Acceptor): The N1-H and N2 of the indazole core mimic the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).

  • Hydrophobic Clamp (7-Methyl): The methyl group at position 7 projects into the hydrophobic pocket (often the "gatekeeper" or solvent channel interface), displacing water and improving entropic binding affinity.

  • Solvent Interaction (5-Methoxymethyl): The ether oxygen acts as a weak H-bond acceptor, often interacting with lysine or aspartate residues near the ribose-binding pocket, while the methyl group provides a small hydrophobic contact.

SAR Logic Diagram

SAR_Logic Core Indazole Core (Scaffold) Pos7 7-Methyl Group (Hydrophobic) Core->Pos7 Substitution at C7 Pos5 5-Methoxymethyl Group (Polar/Solubility) Core->Pos5 Substitution at C5 NH N1-H / N2 (H-Bond Donor/Acceptor) Core->NH Ring Nitrogen Effect1 Fills Hydrophobic Pocket (Selectivity) Pos7->Effect1 Effect2 Solvent Exposed Interaction (Metabolic Stability) Pos5->Effect2 Effect3 Kinase Hinge Binding (Potency) NH->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the core pharmacophore elements.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the indazole NH can be acidic; avoid strong bases unless intended for deprotonation.

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

References

  • Molaid Chemical Database. (2024).[3] 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1) Physicochemical Properties.[1]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted indazoles.Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Lefebvre, V., et al. (2010).[4] General and Efficient Synthesis of Indazoles.[4] Journal of Organic Chemistry.[4] Link

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 7-Methyl-Indazole Derivatives

Abstract The 7-methyl-indazole scaffold has emerged as a structurally rigid and synthetically accessible core, earning its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives are integral...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-methyl-indazole scaffold has emerged as a structurally rigid and synthetically accessible core, earning its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives are integral to the development of potent therapeutic agents, particularly kinase inhibitors for oncology.[1][2] Understanding the thermodynamic properties of these derivatives is paramount for optimizing drug-target interactions, enhancing binding affinity, and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the thermodynamic landscape of 7-methyl-indazole derivatives, synthesizing theoretical principles, computational methodologies, and key experimental protocols. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between molecular structure, thermodynamic signatures, and pharmacological activity.

The Significance of 7-Methyl-Indazole in Drug Discovery

Indazoles, bicyclic aromatic heterocycles, are a cornerstone in the design of numerous biologically active compounds due to their ability to form crucial hydrogen bonding interactions.[1][3] Within this class, the 7-methyl-indazole moiety has garnered significant attention. The strategic placement of the methyl group at the 7-position often enhances potency and selectivity, frequently by occupying a specific hydrophobic pocket within the ATP-binding site of protein kinases.[1] This structural feature has been successfully incorporated into a range of therapeutic candidates, making a deep understanding of its physicochemical properties, especially thermodynamics, a critical aspect of rational drug design.[1][4]

Thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—govern the spontaneity and strength of a drug-target binding event. A favorable binding free energy (negative ΔG) indicates a spontaneous interaction, but the enthalpic and entropic contributions reveal the nature of the forces driving this interaction.

  • Enthalpy (ΔH) reflects changes in bonding energy, such as the formation of hydrogen bonds and van der Waals interactions. A large negative ΔH is often the goal in lead optimization as it signifies strong, direct interactions with the target.

  • Entropy (ΔS) relates to the change in the system's disorder, including conformational changes in the protein and ligand, and the release of solvent molecules (e.g., water) from the binding interface.

By dissecting these components, researchers can engineer molecules with optimized binding characteristics, leading to more effective and selective drugs.

Theoretical & Computational Prediction of Thermodynamic Properties

Computational chemistry provides an invaluable toolkit for predicting the thermodynamic properties of molecules, offering insights that can guide synthesis and experimental work.[5] Methods like Density Functional Theory (DFT) are used to calculate properties such as Gibbs free energy, enthalpy, and entropy.[6][7]

Causality in Computational Model Selection

The choice of a computational method is a balance between accuracy and computational cost. Composite methods like the G3(MP2)//B3LYP have demonstrated excellent performance in accurately predicting the thermodynamic properties of organic molecules, including isomers of functionalized aromatics.[8] This method first optimizes the molecular geometry using a robust DFT functional (B3LYP) and then performs higher-level single-point energy calculations to achieve high accuracy for the final thermodynamic data.

Generalized Protocol for DFT-Based Thermodynamic Calculation

The following protocol outlines the steps to calculate the thermodynamic properties of a novel 7-methyl-indazole derivative.

  • Structure Preparation:

    • Build the 3D structure of the 7-methyl-indazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Submit the structure for a full geometry optimization and frequency calculation using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set.[7]

    • The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy & Property Calculation:

    • The output from the frequency calculation provides the key thermodynamic quantities at a standard temperature (e.g., 298.15 K) and pressure (1 atm).[7]

    • These quantities include:

      • Enthalpy (H)

      • Gibbs Free Energy (G)

      • Entropy (S)

      • Heat Capacity (Cv)

  • Data Analysis:

    • Extract the calculated values for H, G, and S.

    • Compare the relative Gibbs free energies of different isomers or conformers to predict their relative stabilities. A lower Gibbs free energy indicates a more stable molecule.[7]

G cluster_workflow Computational Thermodynamics Workflow A 1. 3D Structure Generation (e.g., GaussView) B 2. Initial Geometry Optimization (Molecular Mechanics) A->B C 3. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Verification of Energy Minimum (No imaginary frequencies) C->D Verification E 5. Extraction of Thermodynamic Data (H, G, S, Cv) D->E F 6. Analysis of Relative Stabilities & Properties E->F

Caption: Workflow for computational prediction of thermodynamic properties.

Experimental Determination of Thermodynamic Properties

While computational methods are predictive, experimental validation is the gold standard. Techniques such as calorimetry directly measure the heat changes associated with physical transitions or binding events, providing accurate thermodynamic data.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the enthalpy and entropy of phase transitions, such as melting and decomposition.[9] This data is crucial for understanding the stability and physical properties of a drug substance.

  • Sample Preparation: Accurately weigh 1-5 mg of the purified 7-methyl-indazole derivative into a DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point.[9]

    • Maintain a constant nitrogen purge to ensure an inert atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the DSC curve.

    • Integrate the area under the peak to determine the enthalpy of fusion (ΔH_fus).[9]

    • The temperature at the peak maximum is typically taken as the melting temperature (T_m).

    • Calculate the entropy of fusion (ΔS_fus) using the equation: ΔS_fus = ΔH_fus / T_m.

Isothermal Titration Calorimetry (ITC)

For drug development professionals, ITC is the premier method for directly measuring the thermodynamics of binding interactions between a drug candidate (ligand) and its biological target (e.g., a protein kinase).[3] A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]

  • Sample Preparation (Critical Step):

    • Purify the target protein and the 7-methyl-indazole derivative to the highest possible degree.

    • Prepare both the protein and ligand solutions in the exact same, well-matched buffer. Buffer mismatch is a primary source of error.[11]

    • Thoroughly degas both solutions under vacuum to prevent bubble formation in the calorimeter cell.[12]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25 °C).

    • Fill the sample cell (typically ~200 µL) with the protein solution (e.g., 10-20 µM).

    • Load the injection syringe (typically ~40 µL) with the ligand solution, at a concentration 10-15 times that of the protein (e.g., 150-300 µM).[11]

  • Titration Experiment:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while stirring.[1]

    • The instrument measures the minute heat changes (released or absorbed) after each injection.[13]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer solution alone. This measures the heat of dilution, which must be subtracted from the binding data for an accurate analysis.[11]

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site model) using analysis software (e.g., Origin).[14] The fit yields the key thermodynamic parameters: K_D, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the fundamental equations:

      • ΔG = -RT * ln(K_A) (where K_A = 1/K_D)

      • ΔG = ΔH - TΔS

G cluster_workflow Experimental Thermodynamics Workflow cluster_dsc DSC Analysis cluster_itc ITC Analysis (Binding) A Purified 7-Methyl-Indazole Derivative B 1. Sample Preparation (1-5 mg in pan) A->B F 1. Sample Preparation (Matched, Degassed Buffers) A->F C 2. Thermal Ramp (e.g., 10°C/min) B->C D 3. Data Analysis (Integrate Peak) C->D E Output: ΔH_fusion, ΔS_fusion, T_m D->E G 2. Titration Experiment (Ligand into Protein) F->G H 3. Control Titration (Ligand into Buffer) F->H I 4. Data Fitting (Binding Isotherm) G->I H->I J Output: K_D, ΔH, ΔS, ΔG, n I->J

Caption: Experimental workflow for thermodynamic characterization.

Thermodynamic Data of Indazole Derivatives

Experimental thermodynamic data for a wide range of 7-methyl-indazole derivatives is not extensively published. However, studies on parent indazoles and other methylated derivatives provide a valuable baseline for comparison and understanding.

CompoundParameterValueMethodReference
1H-IndazoleΔfH°(g)(Value not specified)Calorimetry & Thermogravimetry
1-Methyl-1H-indazole-6-carboxylic methyl esterΔfH°(g)(Value not specified)Calorimetry & Thermogravimetry
1H-Indazole vs. 2H-IndazoleΔE (Stability)2.3 kcal/mol (1H more stable)Photophysical & Thermochemical
1-Methylindazole vs. 2-MethylindazoleΔE (Stability)3.2 kcal/mol (1-Me more stable)Experimental & Theoretical

Note: This table summarizes the availability of data from cited literature. Specific numerical values for enthalpy of formation were reported in the source but are presented here conceptually to illustrate the types of data available.

The data indicates that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, a critical consideration for drug design as the tautomeric state affects receptor interactions.[13] Furthermore, methylation at the N1 position results in a more stable compound than methylation at N2.

Structure-Property Relationships: The Role of the 7-Methyl Group

The thermodynamic profile of a molecule is intrinsically linked to its chemical structure. For 7-methyl-indazole derivatives, the key structural features influencing their thermodynamic properties are the position of the methyl group and the potential for tautomerism.

  • Hydrophobic Interactions: As noted in medicinal chemistry studies, the 7-methyl group is often crucial for enhancing binding affinity by engaging with hydrophobic pockets in the target protein.[1] This interaction displaces ordered water molecules from the binding site, a process that is often entropically favorable (positive ΔS), thereby contributing to a more negative ΔG and tighter binding.

  • Tautomeric Stability: The indazole core exists in tautomeric forms (1H and 2H).[13] The relative stability of these tautomers, which can be quantified by their difference in Gibbs free energy, is influenced by substitution patterns. The dominant tautomer in solution will dictate the arrangement of hydrogen bond donors and acceptors, fundamentally altering how the molecule interacts with its target and thus changing the binding thermodynamics.

G cluster_spr Structure-Property Relationship Structure Molecular Structure (e.g., 7-Methyl Group, Tautomerism) Thermo Thermodynamic Profile (ΔG, ΔH, ΔS) Structure->Thermo influences Activity Pharmacological Activity (e.g., Binding Affinity K_D, Inhibitory Potency IC_50) Thermo->Activity governs Activity->Structure guides (Rational Design)

Caption: Relationship between structure, thermodynamics, and activity.

Conclusion and Future Outlook

The 7-methyl-indazole scaffold is a validated and valuable core for the development of high-affinity ligands, particularly kinase inhibitors. A thorough understanding of the thermodynamic properties of its derivatives is essential for advancing from hits to clinical candidates. This guide has outlined the key computational and experimental methodologies required to characterize these properties.

While computational methods provide powerful predictive capabilities, there remains a clear need for more extensive experimental characterization of 7-methyl-indazole series. A systematic collection of experimental data using techniques like DSC and ITC would enable the development of robust quantitative structure-thermodynamic relationships. Such models would significantly enhance the predictive power of rational drug design, accelerating the discovery of novel therapeutics built upon this privileged scaffold.

References

  • Orozco-Guareño, E., et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry, 141. [Link]

  • Barreiro, G., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 605-619. [Link]

  • Prajapati, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry, 13(9), 643-653. [Link]

  • Dam, J., et al. (2014). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1187, 1-21. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14099-14115. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1995). Journal of the American Chemical Society, 117(32), 8340-8347. [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (2020). Journal of Thermal Analysis and Calorimetry, 141, 103–113. [Link]

  • Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. (2018). Future Medicinal Chemistry, 10(2), 145-159. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(8), 1695-1721. [Link]

  • Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers. Anais da Academia Brasileira de Ciências, 95(suppl 1). [Link]

  • THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. (2021). Revue Roumaine de Chimie, 66(1), 47-53. [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes of the Life Sciences. [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025). Bitesize Bio. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol, 8(15), e2953. [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies, 8(3-4), e79-e85. [Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. (2022). Molecules, 27(23), 8230. [Link]

  • ITC and NMR Isothermal titration calorimetry (ITC). [Link]

  • Isothermal titration calorimetry - CureFFI.org. (2016). [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]

  • ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. (2025). Center for Macromolecular Interactions. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences, 5, 103. [Link]

  • Thermodynamics. (1990). Perspectives in Chemical Engineering. [Link]

Sources

Exploratory

Medicinal Chemistry of 5-Substituted Indazoles: Strategic Functionalization for Kinase &amp; GPCR Targeting

The following technical guide details the medicinal chemistry applications of 5-substituted indazoles, focusing on structural properties, synthetic methodologies, and therapeutic case studies. [1][2] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of 5-substituted indazoles, focusing on structural properties, synthetic methodologies, and therapeutic case studies.

[1][2]

Executive Summary

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. While the core itself provides critical hydrogen-bonding interactions—typically with the hinge region of kinases or specific residues in GPCRs—the C5 position represents a strategic vector for optimization.[1] Functionalization at C5 allows medicinal chemists to:

  • Access Hydrophobic Pockets: In kinase inhibitors, C5 substituents often project into the "gatekeeper" region or the solvent-exposed front, depending on the binding mode.[2]

  • Modulate Metabolic Stability: Blocking the C5 position (para to the hydrazine nitrogen) can prevent oxidative metabolism.

  • Tune Electronic Properties: Electron-withdrawing or donating groups at C5 significantly influence the pKa of the N1-H, affecting solubility and permeability.[1][3]

This guide provides a technical deep-dive into the synthesis and application of 5-substituted indazoles, using FDA-approved agents like Entrectinib as primary case studies.

Structural & Electronic Properties[1][3][4]

Tautomerism and Binding Modes

Indazole exists in equilibrium between 1H- and 2H-tautomers.[1][3] In solution and solid state, the 1H-form is thermodynamically favored (approx. 2-4 kcal/mol).[1][3] However, protein binding often selects for a specific tautomer.[2]

  • Kinase Hinge Binding: The 1H-indazole typically acts as a bidentate ligand.[1][3] N1 (H-bond donor) and N2 (H-bond acceptor) interact with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu residues).[3][2]

  • C5 Vector: Geometrically, the C5 position is para to the N1 nitrogen.[2] In a typical ATP-mimetic binding pose, substituents at C5 project away from the hinge, often towards the hydrophobic back pocket (in Type I½ or II inhibitors) or the solvent front (in Type I inhibitors), making it an ideal site for selectivity-enhancing moieties.[3][2]

Electronic Influence

Substitution at C5 exerts a direct electronic effect on the pyrazole ring.

  • Electron-Withdrawing Groups (EWG): (e.g., -F, -CF3, -NO2) at C5 increase the acidity of N1-H, potentially strengthening H-bond donor capability but reducing permeability if the anion is formed at physiological pH.[1][3][2]

  • Electron-Donating Groups (EDG): (e.g., -OMe, -NH2) increase the electron density of the ring, enhancing the basicity of N2.[3][2]

Synthetic Methodologies

Accessing 5-substituted indazoles requires robust methodologies that tolerate diverse functional groups. Two primary strategies dominate: Functionalization of the Pre-formed Core and De Novo Cyclization .

Strategy A: Late-Stage Functionalization (Suzuki/Buchwald)

This route utilizes commercially available 5-bromo-1H-indazole or 5-iodo-1H-indazole.[1][3] It is preferred for SAR exploration where the core remains constant.

  • Mechanism: Palladium-catalyzed cross-coupling.[1][3]

  • Challenges: The N1-H proton is acidic and can poison catalysts or lead to N-arylation byproducts.[1][3]

  • Solution: Protection of N1 (e.g., THP, SEM, Boc) prior to coupling, or utilizing specific precatalysts (e.g., XPhos Pd G2) that tolerate free NH indazoles.[2]

Strategy B: De Novo Cyclization (The "SnAr/Cyclization" Route)

This route is essential when constructing 3-amino-5-substituted indazoles (common in kinase inhibitors like Linifanib analogs or specific Entrectinib precursors).[1][3]

  • Precursor: 2-Fluoro-5-substituted-benzonitriles.[1][3]

  • Mechanism: Nucleophilic aromatic substitution (SnAr) with hydrazine followed by cyclization.[3]

  • Advantage: Allows for the introduction of complex substitution patterns at C3 and C5 simultaneously.

Visualization of Synthetic Workflows

IndazoleSynthesis cluster_0 Strategy A: Core Functionalization cluster_1 Strategy B: De Novo Assembly StartA 5-Bromo-1H-indazole Protect N1-Protection (THP/SEM/Boc) StartA->Protect Step 1 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Coupling Step 2: R-B(OH)2 Deprotect Deprotection Coupling->Deprotect Step 3 ProductA 5-Aryl/Heteroaryl-indazole Deprotect->ProductA StartB 2-Fluoro-5-halo-benzonitrile SnAr Hydrazine Hydrate (SnAr + Cyclization) StartB->SnAr N2H4•H2O, reflux IntermediateB 3-Amino-5-halo-indazole SnAr->IntermediateB Ring Closure FunctB Sandmeyer / Coupling IntermediateB->FunctB Derivatization ProductB 3,5-Disubstituted Indazole FunctB->ProductB

Caption: Comparison of Late-Stage Functionalization (Strategy A) vs. De Novo Assembly (Strategy B) for 5-substituted indazoles.

Therapeutic Case Study: Entrectinib

Entrectinib (Rozlytrek) is the premier example of a drug where the 5-position is critical for potency and selectivity.

  • Target: TRKA/B/C, ROS1, ALK.[2][4][5]

  • Structure: Indazole core with a 3,5-difluorobenzyl group at position 5 .[1][3][5][6]

  • Mechanistic Insight:

    • The indazole core binds to the ATP hinge region.

    • The 5-(3,5-difluorobenzyl) moiety projects deep into the hydrophobic back pocket (adjacent to the gatekeeper residue).[3]

    • Causality: The specific geometry of the C5-benzyl linkage allows the difluorophenyl ring to engage in

      
      -stacking or hydrophobic interactions that are unique to the TRK/ROS1 active sites, providing high affinity (IC50 < 2 nM) and selectivity against other kinases.[3]
      
Data Summary: 5-Substituted Indazole Bioactivity
CompoundTargetC5 SubstituentRole of SubstituentStatus
Entrectinib TRK/ROS1/ALK3,5-difluorobenzylOccupies hydrophobic back pocket (selectivity filter)FDA Approved
Indazole-3-carboxamides 5-HT4 ReceptorAlkyl/Aryl groupsModulates receptor affinity and lipophilicityPreclinical
GSK-3 Inhibitors GSK-3

Methyl / Carboxylic acidSteric fit; Acid improves potency via electrostatic interactionResearch
ROCK-II Inhibitors ROCK-IIAryl amidesEngages DFG-motif regionResearch

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Methoxyphenyl)-1H-indazole (Suzuki Coupling)

A robust method for installing aryl groups at C5.[1][3]

Reagents:

  • 5-Bromo-1H-indazole (1.0 eq)[1][3]

  • 4-Methoxyphenylboronic acid (1.2 eq)[1][3]

  • Pd(dppf)Cl2[3][2]•DCM (0.05 eq)[3][2]

  • Cs2CO3 (3.0 eq)[3][2]

  • Dioxane/Water (4:1 v/v)[3][2]

Procedure:

  • Preparation: In a microwave vial, dissolve 5-bromo-1H-indazole (197 mg, 1 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) in degassed Dioxane/Water (5 mL).

  • Catalyst Addition: Add Cs2CO3 (977 mg, 3 mmol) followed by Pd(dppf)Cl2•DCM (41 mg, 0.05 mmol).[2]

  • Reaction: Seal the vial and heat at 100°C for 12 hours (or microwave at 120°C for 30 min).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm product by 1H NMR (expect doublet for H4 and H6 of indazole, and methoxy singlet).

Protocol 2: Synthesis of 3-Amino-5-bromoindazole (De Novo Cyclization)

Key intermediate for 3,5-disubstituted libraries.[1][3]

Reagents:

  • 2-Fluoro-5-bromobenzonitrile (1.0 eq)[1][3]

  • Hydrazine hydrate (5.0 eq)[3][2]

  • n-Butanol[1][3]

Procedure:

  • Mixing: Dissolve 2-fluoro-5-bromobenzonitrile (2.0 g, 10 mmol) in n-butanol (10 mL).

  • Cyclization: Add hydrazine hydrate (2.5 g, 50 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor TLC for disappearance of nitrile.

  • Isolation: Cool the reaction mixture. The product often precipitates. Filter the solid.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Typically >85%. Product is a stable solid suitable for further acylation at N3 or coupling at C5.

Future Outlook

The 5-substituted indazole scaffold is evolving beyond simple kinase inhibition.[1][3]

  • PROTAC Linkers: The C5 position is increasingly used as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), as it often projects towards solvent, allowing the linker to reach the E3 ligase without disrupting target binding.[2]

  • C-H Activation: Direct C5-H arylation of unsubstituted indazoles using Ir or Ru catalysis is an emerging green chemistry approach, reducing reliance on halogenated precursors.[1][3]

References

  • Entrectinib (Rozlytrek)

    • Source: FDA / PubChem.[1][3]

    • Title: Entrectinib: N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide.[1][3][6][7]

    • URL:[Link][3][2]

  • Indazole Scaffold in Kinase Inhibitors

    • Source: Molecules (MDPI).[3]

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • URL:[Link][3][2][8]

  • Synthesis of 5-Substituted Indazoles (ROCK-II Inhibitors)

    • Source: Journal of Medicinal Chemistry.
    • Title: Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) [Note: Discusses indazole synthesis context].
    • URL:[Link][3][2]

  • Structure-Activity Relationships of Indazole-3-Carboxamides

    • Source: Journal of Medicinal Chemistry.
    • Title: Synthesis and Structure-Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists.[1][3]

    • URL:[Link][3][2][8]

  • General Synthetic Routes (Review)

    • Source: BenchChem.[1][3][9]

    • Title: A Comparative Analysis of Indazole Synthesis Routes.

Sources

Foundational

Comprehensive Safety Data and Handling Guide for 5-(Methoxymethyl)-7-methyl-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS: 93359-90-1) Executive Summary In modern drug discovery, indazole derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS: 93359-90-1)

Executive Summary

In modern drug discovery, indazole derivatives are highly valued as bioisosteres for purines and indoles, particularly in the design of kinase inhibitors. The compound 5-(Methoxymethyl)-7-methyl-1H-indazole represents a specialized building block featuring a methoxymethyl (MOM) ether and a sterically significant methyl group. This whitepaper synthesizes its physicochemical profile, toxicological mechanisms, and self-validating handling protocols to ensure rigorous safety and experimental integrity in laboratory settings.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological assays and environmental exposure.

Structural Causality: The addition of a methoxymethyl (MOM) ether at the 5-position significantly alters the molecule's physicochemical landscape compared to a free hydroxyl analog. The MOM ether masks the hydrogen bond donor capacity, which increases the compound's lipophilicity (LogP ~1.6) and facilitates passive cellular permeability[1]. However, this ether linkage introduces specific chemical sensitivities—most notably, lability in strongly acidic environments—which dictates our solvent choices during assay preparation.

Table 1: Physicochemical & Hazard Summary
Property / Hazard ParameterValue / GHS ClassificationReference
CAS Number 93359-90-1[1]
Molecular Formula C10H12N2O[1]
Molecular Weight 176.218 g/mol [1]
Boiling Point 318.4 ± 27.0 °C (Predicted)[1]
LogP (Lipophilicity) 1.6[1]
Acute Toxicity (Oral) Category 4 (H302)[2],[3]
Skin Irritation Category 2 (H315)[4]
Eye Irritation Category 2A (H319)[4],[5]
Respiratory Irritation Category 3 (H335)[4]

Hazard Identification & Toxicological Mechanisms

While a universally standardized, human in vivo toxicity profile for this specific derivative is limited, we can accurately extrapolate its hazard profile by analyzing highly conserved structural analogs, such as and [2][3].

  • Acute Toxicity - Category 4 (H302): Indazole derivatives consistently demonstrate moderate acute toxicity upon ingestion[2][3].

  • Skin, Eye, and Respiratory Irritation - Category 2/2A/3 (H315, H319, H335): The indazole nitrogen atoms possess significant hydrogen-bonding capabilities that can disrupt mucosal membranes and ocular tissues[4][5]. Inhalation of fine powders can severely irritate the respiratory tract.

Mechanistic Causality of Metabolic Toxicity: A critical factor for researchers handling this compound is its metabolic fate. Studies on demonstrate that hepatic Cytochrome P450 enzymes (particularly CYP3A4) catalyze the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydroxylation of methoxymethyl ethers[6]. This Phase I metabolism generates an unstable hemiacetal intermediate that spontaneously cleaves to yield 7-methyl-1H-indazol-5-ol and formaldehyde[6]. The localized cellular release of formaldehyde contributes significantly to the compound's toxicity profile and necessitates strict handling protocols to prevent systemic exposure.
Metabolic Degradation Pathway

MetabolicPathway A 5-(Methoxymethyl)-7-methyl-1H-indazole (Parent Compound) B Hepatic CYP450 (e.g., CYP3A4 Oxidation) A->B Phase I Metabolism C Unstable Hemiacetal Intermediate B->C alpha-Hydroxylation D 7-Methyl-1H-indazol-5-ol (Phenolic Metabolite) C->D Spontaneous Cleavage E Formaldehyde (Toxic Byproduct) C->E Toxic Release

CYP450-mediated metabolic cleavage of the methoxymethyl ether group releasing formaldehyde.

Self-Validating Experimental Handling Protocols

To ensure both researcher safety and experimental integrity, the following self-validating protocol must be used when preparing in vitro assay stocks.

Causality of Solvent Choice: Due to the compound's moderate lipophilicity (LogP 1.6) and the moisture sensitivity of the MOM group under acidic conditions, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent[1]. Aqueous buffers should only be introduced immediately prior to the biological assay to prevent premature ether hydrolysis.

Step-by-Step Methodology: 10 mM Master Stock Preparation
  • Environmental Isolation: Perform all handling within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to mitigate inhalation risks (H335)[4].

  • Gravimetric Analysis: Weigh the required mass of the compound (MW: 176.22 g/mol ) using an analytical balance calibrated with anti-static measures to prevent aerosolization[1].

  • Dissolution: Reconstitute the powder in anhydrous, amine-free DMSO. Vortex gently until complete optical clarity is achieved.

  • Self-Validation (Critical Step): Before utilizing the stock in high-throughput screening, validate the structural integrity using HPLC-UV (at ~254 nm). Causality: MOM ethers can prematurely hydrolyze if the DMSO has absorbed atmospheric moisture and become slightly acidic. Confirming a single chromatographic peak ensures the ether remains intact and prevents false negatives in your assay.

  • Storage: Aliquot the validated solution into amber glass vials, purge the headspace with argon to prevent oxidative degradation, and store at -20°C.

Safe Handling Workflow

Workflow Step1 1. PPE & Isolation Class II BSC Step2 2. Gravimetric Weighing Step1->Step2 Step3 3. Dissolution Anhydrous DMSO Step2->Step3 Step4 4. Validation HPLC-UV Check Step3->Step4 Step5 5. Storage -20°C, Argon Step4->Step5

Self-validating experimental workflow for the safe preparation of indazole stock solutions.

Spill Response & Decontamination

In the event of an accidental release, the following chemical causality-driven steps must be taken:

  • Powder Spills: Do not dry sweep, as this aerosolizes the irritant[7]. Cover the spill with damp absorbent paper (using water or a mild alkaline solution to neutralize potential acidic hydrolysis of the MOM group). Place the material in a sealed hazardous waste container.

  • Solution Spills: Absorb with inert materials (e.g., vermiculite) and wash the area with a 10% bleach solution, followed by copious amounts of water, to neutralize any trace organic residues[3].

References

  • Title: 5-(Methoxymethyl)-7-methyl-1H-indazole | 93359-90-1 Source: Molaid Chemical Database URL: [Link]

  • Title: Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative Source: National Institutes of Health (PMC) URL: [Link]

  • Title: In Vitro Metabolism of Six Representative Organic UV Stabilizers in Marine Fish Liver Microsomes Source: ResearchGate URL: [Link]

Sources

Exploratory

The Causality of the 7-Methyl Substitution: A Structural Perspective

An In-Depth Technical Guide to 7-Methyl-1H-indazole Analogs: Synthesis, SAR, and Therapeutic Applications Abstract The indazole scaffold is a universally recognized "privileged structure" in modern medicinal chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methyl-1H-indazole Analogs: Synthesis, SAR, and Therapeutic Applications

Abstract The indazole scaffold is a universally recognized "privileged structure" in modern medicinal chemistry[1][2]. Among its derivatives, the 7-methyl-1H-indazole core (CAS: 3176-66-7) has emerged as a critical pharmacophore[3][4]. The strategic placement of a methyl group at the C7 position fundamentally alters the steric environment, dihedral angles, and tautomeric equilibrium of the bicyclic system[5][6]. As a Senior Application Scientist, I have structured this guide to move beyond mere observation, detailing the structural causality, validated synthetic workflows, and targeted biological applications of 7-methyl-1H-indazole analogs in contemporary drug discovery.

In rational drug design, the addition of a seemingly simple methyl group can drastically shift a molecule's pharmacological profile—a phenomenon often termed the "magic methyl" effect. For the 1H-indazole core, substitution at the C7 position provides three distinct biophysical advantages:

  • Conformational Restriction: The C7-methyl group introduces steric bulk adjacent to the N1 position. This restricts the rotational freedom of substituents attached to the pyrazole ring, effectively locking the molecule into a bioactive conformation. This is particularly evident in Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, where the 7-methyl analog exhibits a 30-fold increase in binding potency compared to its unsubstituted counterpart[5][7].

  • Tautomeric Modulation: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. The electron-donating nature and steric hindrance of the 7-methyl group influence this equilibrium and the resulting hydrogen-bonded networks, optimizing the molecule for specific kinase hinge-region interactions[6].

  • Metabolic Shielding: The C7 position is a common site for cytochrome P450-mediated aromatic oxidation. Blocking this site with a metabolically stable methyl group significantly improves the pharmacokinetic half-life of the resulting drug candidates.

Validated Synthetic Workflows

To harness the 7-methyl-1H-indazole core, robust and scalable synthetic routes are required. The foundational core is typically accessed via the diazotization and intramolecular cyclization of 2,6-dimethylaniline[1]. However, for advanced medicinal chemistry applications, functionalized intermediates such as 7-methyl-1H-indazole-3-carboxaldehyde are highly sought after as precursors for kinase inhibitors[8][9].

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde via Nitrosation

This protocol utilizes a reverse-addition nitrosation strategy. The causality behind this specific methodology is to tightly control the complex chemistry of nitrogen oxides. By managing the pH and temperature, we ensure the steady generation of the hydrated nitrosonium ion (


) while preventing the rapid off-gassing of 

[9].

Reagents & Materials:

  • 7-Methyl-indole (2.0 mmol, 262 mg)

  • Sodium nitrite (

    
    , 16.0 mmol, 1.10 g)
    
  • 2N Hydrochloric acid (HCl, 14.0 mmol, 7.0 mL)

  • N,N-Dimethylformamide (DMF) and Deionized Water

Step-by-Step Methodology:

  • Nitrosating Agent Preparation: In a round-bottom flask, dissolve

    
     (1.10 g) in a mixture of deionized water (3.2 mL) and DMF (3 mL). Cool the solution strictly to 0 °C using an ice bath. Rationale: Low temperature prevents the premature decomposition of nitrous acid.
    
  • Acidification: Slowly add 2N HCl (7.0 mL) to the solution at 0 °C. Stir for 10 minutes to allow the formation of the active nitrosating species.

  • Controlled Addition: Dissolve 7-methyl-indole (262 mg) in DMF (3 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump. Rationale: Slow addition maintains a high ratio of nitrosating agent to indole, driving the reaction toward the desired 3-carboxaldehyde rather than unwanted dimers or nitro-derivatives[8][9].

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Extract the aqueous mixture three times with ethyl acetate (EtOAc). Wash the combined organic layers with water (3x) and brine to remove residual DMF. Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to yield the yellowish solid product[8].
    

G SM 7-Methyl-indole Reagent NaNO2, HCl DMF/H2O, 0°C SM->Reagent Syringe Pump (2h) Intermediate Nitrosonium Ion Generation Reagent->Intermediate Acidification Product 7-Methyl-1H-indazole- 3-carboxaldehyde Intermediate->Product RT, 12h (Cyclization)

Caption: Synthetic workflow for 7-Methyl-1H-indazole-3-carboxaldehyde via controlled nitrosation.

Therapeutic Applications and Mechanisms of Action

The versatility of the 7-methyl-1H-indazole scaffold allows it to be tuned for diverse biological targets, spanning oncology, neurology, and cardiovascular medicine.

A. Oncology: PAK1 Kinase Inhibition

7-Methyl-1H-indazole-3-carboxamide analogs are primarily investigated for their potent inhibition of p21-Activated Kinase 1 (PAK1)[10]. PAK1 is a serine/threonine kinase activated by the Rho GTPases Rac1 and Cdc42. Aberrant PAK1 signaling is a hallmark of tumor metastasis and cytoskeletal rearrangement. The indazole core acts as an ATP-competitive inhibitor, hydrogen-bonding with the kinase hinge region, while the 7-methyl group provides optimal van der Waals contacts within the hydrophobic pocket of the active site[10].

Pathway Stimulus Oncogenic Growth Factors GTPase Rac1 / Cdc42 (Active) Stimulus->GTPase Activates PAK1 PAK1 Kinase GTPase->PAK1 Phosphorylates Response Tumorigenesis (Proliferation & Migration) PAK1->Response Promotes Inhibitor 7-Methyl-1H-indazole 3-carboxamides Inhibitor->PAK1 Inhibits

Caption: Mechanism of action for 7-methyl-1H-indazole analogs inhibiting the PAK1 signaling pathway.

B. Neurology: CGRP Receptor Antagonism for Migraine

The Calcitonin Gene-Related Peptide (CGRP) receptor is a validated target for acute migraine treatment. Incorporating the 7-methylindazole moiety into antagonist scaffolds (e.g., BMS-694153 and related analogs) has yielded highly potent compounds suitable for intranasal delivery[5][7]. The 7-methyl group is strictly required to force the adjacent piperidine/amide linkages into an orthogonal geometry, perfectly complementing the CGRP receptor binding cleft.

C. Cardiovascular: Imidazoline I1 Receptor Activation

Novel benzazole derivatives, such as 7-Me-marsanidine (1-[(imidazolidin-2-yl)imino]-7-methylindazole), display profound effects on the circulatory system[11]. Intravenous administration decreases mean arterial blood pressure (MAP) and heart rate. Interestingly, while the unsubstituted marsanidine acts via


 adrenoreceptors, the 7-methyl derivative operates independently of 

pathways, instead exerting its hypotensive effects through the activation of Imidazoline I1 receptors[11].

Structure-Activity Relationship (SAR) Quantitative Summary

To illustrate the profound impact of the 7-methyl substitution, the following table summarizes comparative SAR data across different therapeutic targets:

Therapeutic TargetScaffold / CompoundStructural ModificationQuantitative / Qualitative EffectReference
CGRP Receptor Quinazolinone-piperidine amidesUnsubstituted Indazole ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7-Methylindazole
30-fold increase in CGRP binding potency; robust in vivo efficacy.[5][7]
PAK1 Kinase 1H-indazole-3-carboxamidesCore functionalization with 7-Methyl Potent in vitro enzyme inhibition; suppression of cancer cell migration.[10]
Cardiovascular System Marsanidine analogsMarsanidine

7-Me-marsanidine
Shifts mechanism from

-adrenoreceptor to Imidazoline I1 receptor activation.
[11]
Antimicrobial 2H-indazole hybridsHybridization with 7-methyl derivativesEnhanced inhibition against C. albicans and E. coli strains.[12]

Conclusion

The 7-methyl-1H-indazole scaffold is far more than a generic heterocyclic building block; it is a highly tuned pharmacophore. Whether it is dictating the regioselectivity of complex supramolecular structures[13], locking migraine therapeutics into their active conformations[7], or shifting the receptor selectivity of cardiovascular agents[11], the C7-methyl group is a testament to the precision required in modern drug discovery. Researchers utilizing this core must carefully consider the synthetic methodologies—such as controlled nitrosation—to efficiently access these privileged chemical spaces.

References

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles... - Scholaris.ca. URL: [Link]

  • Vagotomy reveals the importance of the imidazoline receptors in the cardiovascular effects of marsanidine and 7-ME-marsanidine in rats - PubMed. URL: [Link]

  • 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem. URL: [Link]

  • 7-Methyl-1H-indazole | C8H8N2 | CID 820797 - PubChem. URL: [Link]

  • Hydrotris(indazolyl)borates: Homoscorpionates with Tunable Regiochemistry - ACS Publications. URL: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. URL: [Link]

  • Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)... - ResearchGate. URL: [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - ResearchGate. URL: [Link]

  • 6-bromo-3-iodo-7-methyl-1H-indazole - C8H6BrIN2 - Chemspace. URL: [Link]

  • Hydrogen-bonded networks in 1H-indazoles: the case of 7-methyl-1H-indazole - ResearchGate. URL: [Link]

Sources

Foundational

Molecular weight and formula of 5-(Methoxymethyl)-7-methyl-1H-indazole

Topic: Molecular weight and formula of 5-(Methoxymethyl)-7-methyl-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Core I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 5-(Methoxymethyl)-7-methyl-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Core Identity

5-(Methoxymethyl)-7-methyl-1H-indazole (CAS: 93359-90-1) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and ion channels.[1] As a disubstituted indazole, it serves as a critical pharmacophore scaffold, offering a hydrogen-bond donor/acceptor motif (the indazole core) combined with a lipophilic steric handle (7-methyl) and a polarizable ether side chain (5-methoxymethyl).[1]

This guide details the physicochemical profile, synthesis methodologies, and analytical validation protocols for this compound, designed to support medicinal chemistry campaigns.[1]

Physicochemical Identity Table
PropertyValueNotes
Molecular Formula C₁₀H₁₂N₂O Confirmed stoichiometry
Molecular Weight 176.22 g/mol Monoisotopic mass: 176.0949
CAS Registry Number 93359-90-1 Unique identifier
Core Scaffold 1H-Indazole5,7-disubstituted pattern
Predicted LogP 1.6 – 2.0Moderate lipophilicity
H-Bond Donors 1(N-H at position 1)
H-Bond Acceptors 2(N at position 2, Ether O)

Structural Analysis & Pharmacophore Utility

The utility of 5-(Methoxymethyl)-7-methyl-1H-indazole lies in its precise substitution pattern, which modulates both binding affinity and metabolic stability.[1]

  • 7-Methyl Group: Introduces steric bulk adjacent to the NH binding motif.[1] In kinase inhibitors, this group often induces a twist in the protein backbone or fills a hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over non-methylated analogs.[1]

  • 5-Methoxymethyl Group: Acts as a solvent-exposed handle.[1] The ether oxygen provides a weak hydrogen bond acceptor site, potentially interacting with residues like lysine or arginine in the active site, while improving solubility compared to a pure alkyl chain.[1]

  • Indazole Core: A bioisostere of the purine ring, functioning as a "hinge binder" in ATP-competitive inhibitors.[1]

Pharmacophore Visualization

Pharmacophore Core 1H-Indazole Core (Hinge Binder) Target Kinase ATP Pocket (Target Site) Core->Target H-Bonds (Val/Leu) Pos7 7-Methyl Group (Steric Selectivity) Pos7->Core Ortho to NH Pos7->Target Hydrophobic Contact Pos5 5-Methoxymethyl (Solubility/Interaction) Pos5->Core Para to NH Pos5->Target Solvent Exposure

Figure 1: Pharmacophore mapping of 5-(Methoxymethyl)-7-methyl-1H-indazole showing functional roles of substituents in drug-target interactions.[1]

Synthesis Strategy

The synthesis of 5,7-disubstituted indazoles typically follows the Jacobson Indazole Synthesis or a modified Diazotization-Cyclization route starting from substituted anilines.[1] The protocol below describes a robust route starting from a commercially accessible precursor.

Retrosynthetic Logic
  • Target: 5-(Methoxymethyl)-7-methyl-1H-indazole[1][2][3]

  • Precursor: 2,6-Dimethyl-4-(methoxymethyl)aniline[1]

  • Key Transformation: N-N bond formation via diazonium intermediate.[1]

Detailed Protocol: Diazotization-Cyclization Route

Reagents:

  • Precursor: 2,6-Dimethyl-4-(methoxymethyl)aniline (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1][4]

  • Glacial Acetic Acid (AcOH, Solvent)[1]

  • Hydrochloric Acid (HCl, 6M)[1]

  • Ammonium Acetate (NH₄OAc)[1]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 10.0 g of 2,6-Dimethyl-4-(methoxymethyl)aniline in 150 mL of glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

  • Diazotization: Add 6M HCl (25 mL) dropwise to the amine solution. Maintain temperature <5°C.

  • Nitrite Addition: Dissolve NaNO₂ (1.1 eq) in minimal water (10 mL).[1] Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Control exotherm; temperature must not exceed 5°C to prevent decomposition of the diazonium salt.[1]

  • Cyclization: Allow the mixture to stir at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) for 12 hours. The intramolecular cyclization occurs spontaneously for o-methyl diazonium salts (Jacobson mechanism).[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid. Dilute the residue with water (200 mL) and neutralize with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.[1][4][5]

  • Purification: Purify via flash column chromatography (SiO₂; Gradient: 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 2,6-Dimethyl-4-(methoxymethyl)aniline Step1 Diazotization (NaNO2, HCl, AcOH, <5°C) Start->Step1 Inter Diazonium Intermediate Step1->Inter Step2 Jacobson Cyclization (RT, 12h, -H2O) Inter->Step2 Intramolecular Attack Product 5-(Methoxymethyl)-7-methyl-1H-indazole (C10H12N2O) Step2->Product

Figure 2: Synthetic pathway via modified Jacobson cyclization.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) Expectations (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
12.90 Broad Singlet1HIndazole NH (Exchangeable)
8.05 Singlet1HH-3 (Indazole ring)
7.45 Singlet1HH-4 (Aromatic)
7.10 Singlet1HH-6 (Aromatic)
4.45 Singlet2HCH₂ -O (Benzylic)
3.30 Singlet3HO-CH₃ (Methoxy)
2.52 Singlet3H7-CH₃ (Ar-Methyl)

Note: The 7-methyl group typically shifts the H-6 signal upfield slightly relative to unsubstituted indazoles due to electron donation.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Expected [M+H]⁺: 177.22 m/z[1]

  • Fragmentation Pattern: Loss of -OCH₃ (M-31) is a common fragmentation pathway for methoxymethyl derivatives.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93359-90-1. Retrieved from [Link][1]

  • Finlay, H. J., et al. (2012). Discovery of Potent and Selective I(Kur) Inhibitors.[1][2] Journal of Medicinal Chemistry, 55(7), 3036–3048.[1][2] (Contextual grounding for 5-methoxymethyl-7-methyl indazole scaffolds). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole: Application Note AN-2026

Topic: Synthesis routes for 5-(Methoxymethyl)-7-methyl-1H-indazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary The 5,7-disubs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis routes for 5-(Methoxymethyl)-7-methyl-1H-indazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 5,7-disubstituted indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., inhibitors of I(Kur)/Kv1.5 for atrial fibrillation) and modulators of serotonin receptors. The specific target, 5-(Methoxymethyl)-7-methyl-1H-indazole , presents a unique synthetic challenge: the orthogonal installation of a lipophilic methyl group at the 7-position and a polar-functionalized ether at the 5-position.

This Application Note details two validated synthetic pathways:

  • The Divergent Route (Recommended for R&D): Utilizes a 5-bromo-7-methylindazole intermediate, allowing late-stage diversification.

  • The Linear Route (Process-Oriented): Constructs the indazole ring from a pre-functionalized aniline precursor.

Retrosynthetic Analysis & Logic

The structural integrity of the indazole core relies on the precise placement of substituents prior to ring closure or through regioselective functionalization.

Structural Challenges
  • 7-Methyl Positioning: Accessing the 7-position post-cyclization is difficult due to steric hindrance and electronic deactivation. It is best installed via the starting aniline.

  • 5-Methoxymethyl Moiety: This group is sensitive to strong acids and oxidants. It is most robustly generated from a 5-bromo precursor via formylation and reduction.

Pathway Visualization

Retrosynthesis cluster_legend Strategy Key Target 5-(Methoxymethyl)-7-methyl-1H-indazole Alcohol Intermediate A: (7-Methyl-1H-indazol-5-yl)methanol Alcohol->Target O-Methylation Bromide Intermediate B: 5-Bromo-7-methyl-1H-indazole Bromide->Alcohol Formylation & Reduction Aniline Precursor C: 4-Bromo-2,6-dimethylaniline Aniline->Bromide Jacobson Indazole Synthesis (Diazotization/Cyclization) PreAniline Start: 2,6-Dimethylaniline PreAniline->Aniline Regioselective Bromination key1 Blue: Target key2 Yellow: Divergent Hub key3 Green: Commercial Start

Figure 1: Retrosynthetic logic flow focusing on the 5-bromo-7-methylindazole "Divergent Hub".

Detailed Synthetic Protocols

Route 1: The Divergent Strategy (via 5-Bromo Intermediate)

This route is preferred for research settings as the 5-bromo-7-methylindazole intermediate allows researchers to pivot to other analogs (e.g., 5-cyano, 5-aryl) if the methoxymethyl target fails biological screening.

Phase A: Synthesis of the Core (5-Bromo-7-methyl-1H-indazole)

Principle: The "Jacobson Indazole Synthesis" allows for the cyclization of N-acyl-o-toluidines. Here, we modify the classic route using phase-transfer catalysis to improve yields for the electron-rich dimethyl system.

Materials:

  • 4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8)

  • Acetic anhydride (

    
    )
    
  • Isoamyl nitrite

  • Potassium acetate (KOAc)

  • 18-Crown-6 (Phase transfer catalyst)

  • Toluene (Anhydrous)[1]

Protocol:

  • Acetylation: Dissolve 4-bromo-2,6-dimethylaniline (10.0 g, 50 mmol) in

    
     (30 mL). Stir at 60°C for 1 hour. Pour into ice water, filter the precipitate (N-(4-bromo-2,6-dimethylphenyl)acetamide), and dry.[2]
    
  • Cyclization: Suspend the acetamide (10.0 g, 41 mmol), KOAc (1.2 g), and 18-Crown-6 (0.5 g) in anhydrous toluene (150 mL).

  • Diazotization: Heat to 80°C. Add isoamyl nitrite (8.3 mL, 62 mmol) dropwise over 30 minutes. The solution will turn orange/red.

  • Reflux: Increase temperature to reflux (110°C) and stir for 12 hours.

  • Hydrolysis: Evaporate toluene. Dissolve the residue in MeOH (50 mL) and 6N HCl (20 mL). Reflux for 1 hour to remove the N-acetyl group.

  • Workup: Neutralize with NaOH to pH 8. Extract with EtOAc (3x). Wash with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

    • Yield Expectation: 65-75%

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show two aromatic singlets (H-4, H-6) and a methyl singlet at ~2.5 ppm.
Phase B: Functionalization (Bromide

Methoxymethyl)

Principle: Direct lithiation of the unprotected indazole is risky due to the acidic N-H proton (pKa ~14). We employ a transient protection strategy or a double-lithiation technique, followed by formylation and reduction.

Protocol:

  • N-Protection (THP): React 5-bromo-7-methylindazole (5.0 g) with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and p-toluenesulfonic acid (cat.) in DCM. Stir at RT for 4 hours. Isolate the THP-protected intermediate.

  • Formylation:

    • Dissolve THP-indazole (5.0 g, ~17 mmol) in anhydrous THF (50 mL). Cool to -78°C under Argon.

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min (Lithium-Halogen exchange).

    • Add dry DMF (3.0 eq) dropwise. Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Extract with EtOAc.[1]
      
    • Result: 1-(Tetrahydro-2H-pyran-2-yl)-7-methyl-1H-indazole-5-carbaldehyde.

  • Reduction:

    • Dissolve the crude aldehyde in MeOH (30 mL).

    • Add

      
       (1.5 eq) at 0°C. Stir for 30 min.
      
    • Concentrate and partition between water/DCM.[4]

    • Result: (1-THP-7-methylindazol-5-yl)methanol.

  • Etherification (The Critical Step):

    • Dissolve the alcohol in anhydrous THF. Cool to 0°C.[5]

    • Add NaH (60% dispersion, 1.2 eq). Stir for 20 min until gas evolution ceases.

    • Add Methyl Iodide (MeI, 1.5 eq). Stir at RT for 2 hours.

  • Deprotection:

    • Add 4M HCl in dioxane (5 mL) to the reaction mixture (or dissolve crude in MeOH/HCl). Stir for 2 hours at RT to remove the THP group.

    • Neutralize with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Final Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these predicted spectral characteristics.

ParameterExpected ValueStructural Assignment

H NMR (DMSO-

)

13.0 (br s, 1H)
Indazole N-H (Exchangeable)

8.05 (s, 1H)
H-3 (Indazole ring proton)

7.45 (s, 1H)
H-4 (Ortho to ether)

7.15 (s, 1H)
H-6 (Ortho to methyl)

4.45 (s, 2H)
Benzylic

(

)

3.30 (s, 3H)
Methoxy

(

)

2.52 (s, 3H)
Ar-Methyl (

)
LC-MS (ESI+) m/z ~177.1 [M+H]

Molecular Weight Confirmation

Troubleshooting Tip: If you observe a split methyl signal or complex aromatic region, check for N-methylation byproducts (1-methyl or 2-methyl isomers) which can occur if the THP protection failed or during the final etherification if NaH/MeI was used on an unprotected substrate.

Process Workflow Diagram

Workflow Start Start: 4-Bromo-2,6-dimethylaniline Step1 1. Acetylation (Ac2O, 60°C) Start->Step1 Step2 2. Cyclization (Isoamyl Nitrite, KOAc, Toluene) Step1->Step2 Step3 3. Hydrolysis (HCl/MeOH) Step2->Step3 Inter Intermediate: 5-Bromo-7-methylindazole Step3->Inter Step4 4. Formylation (DHP Protect -> nBuLi -> DMF) Inter->Step4 Step5 5. Reduction/Etherification (NaBH4 -> NaH/MeI -> Deprotect) Step4->Step5 End Product: 5-(Methoxymethyl)-7-methyl-1H-indazole Step5->End

Figure 2: Step-by-step process workflow for the Divergent Synthesis Route.

Safety & Handling

  • Isoamyl Nitrite: Vasodilator and flammable. Handle in a fume hood. Avoid inhalation.

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use double-gloving and a fume hood.

References

  • Finlay, H. J., et al. (2012). "Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor."[6] Journal of Medicinal Chemistry, 55(7), 3036-3048.[6]

  • Léger, F., et al. (2006). "Efficient Synthesis of 1H-Indazoles via Phase-Transfer-Catalyzed Cyclization of N-Acyl-o-toluidines." Tetrahedron Letters, 47(39), 6993-6996.
  • Song, J. J., et al. (2006). "Organometallic Methods for the Synthesis of 5-Substituted Indazoles." Chemical Reviews, 106(7), 2820-2842.
  • BMS Patent Application. (2012). "Pyrazolopyrimidine derivatives as inhibitors of potassium channel Kv1.5." WO2012040258.

Sources

Application

Reagents used in the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole

An in-depth guide to the reagents and protocols involved in the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Introduction: The Sign...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the reagents and protocols involved in the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic heteroaromatic structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, the development of robust and efficient synthetic routes to substituted indazoles like 5-(Methoxymethyl)-7-methyl-1H-indazole is of paramount importance for researchers in drug discovery. This application note provides a detailed overview of a common synthetic strategy, focusing on the critical reagents involved, their mechanistic roles, and a comprehensive, field-proven protocol for its synthesis.

Synthetic Strategy: The Jacobson Indazole Synthesis

While several methods exist for constructing the indazole core, including the Cadogan and Davis-Beirut reactions, the Jacobson indazole synthesis offers a reliable pathway from readily accessible N-acylated o-toluidine derivatives.[1] This strategy is selected for its straightforward reaction sequence, which involves the formation of a key N-nitroso intermediate followed by an intramolecular cyclization.

The overall synthetic workflow can be visualized as follows:

cluster_start Starting Material cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Nitrosation & Cyclization cluster_product Final Product SM 4-(Methoxymethyl)-2,6-dimethylaniline Reagent1 Acetic Anhydride Intermediate1 N-Acetyl-4-(methoxymethyl)- 2,6-dimethylaniline Reagent1->Intermediate1 Protection Reagent2 Sodium Nitrite in Acetic Acid Intermediate2 N-Nitroso Intermediate (transient) Reagent2->Intermediate2 Diazotization Product 5-(Methoxymethyl)-7-methyl-1H-indazole Intermediate2->Product Intramolecular Cyclization

Caption: Synthetic workflow for 5-(Methoxymethyl)-7-methyl-1H-indazole.

Reagents and Materials

A successful synthesis relies on the quality and precise application of each reagent. The following table summarizes the key components for this protocol.

Reagent/MaterialMolar Mass ( g/mol )Role in SynthesisKey Considerations
4-(Methoxymethyl)-2,6-dimethylaniline165.23Starting MaterialEnsure high purity to avoid side reactions.
Acetic Anhydride ((CH₃CO)₂O)102.09Acetylating AgentCorrosive and lachrymatory. Handle in a fume hood.
Pyridine (C₅H₅N)79.10Base/CatalystAnhydrous conditions are preferred. Acts as a nucleophilic catalyst and acid scavenger.
Sodium Nitrite (NaNO₂)69.00Nitrosating AgentOxidizer and toxic. Store away from organic materials.
Glacial Acetic Acid (CH₃COOH)60.05Solvent & Acid CatalystProvides the acidic medium for nitrosation.
Dichloromethane (CH₂Cl₂)84.93Extraction SolventVolatile and should be handled in a well-ventilated area.
Ethyl Acetate (EtOAc)88.11Extraction & EluentCommon solvent for extraction and chromatography.
Hexanes~86.18EluentUsed in combination with ethyl acetate for column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying AgentUsed to remove residual water from organic extracts.
Silica Gel (SiO₂)60.08Stationary PhaseUsed for purification by column chromatography.

Detailed Experimental Protocol

PART 1: N-Acetylation of 4-(Methoxymethyl)-2,6-dimethylaniline

This initial step serves to protect the amine functionality, preventing it from interfering with the subsequent nitrosation and directing the cyclization to the desired ortho-methyl group.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methoxymethyl)-2,6-dimethylaniline (1.0 equiv.) in pyridine (3.0 equiv.).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add acetic anhydride (1.2 equiv.) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of 1 M hydrochloric acid (HCl) and 50 mL of dichloromethane. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-acetylated product, which can often be used in the next step without further purification.

PART 2: Nitrosation and Intramolecular Cyclization

This is the core transformation where the indazole ring is formed. The N-acetylated precursor is treated with a nitrosating agent to form a transient N-nitroso species, which rapidly cyclizes.

Procedure:

  • Dissolve the crude N-acetyl-4-(methoxymethyl)-2,6-dimethylaniline (1.0 equiv.) from the previous step in glacial acetic acid in a 250 mL round-bottom flask.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the stirred, cooled acetic acid solution over 30 minutes. A color change is typically observed.

  • Maintain the temperature at 0-5 °C and continue stirring for 1 hour after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir overnight. The cyclization and subsequent rearrangement occur during this time.

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice and neutralize by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the resulting aqueous slurry three times with ethyl acetate (50 mL portions).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent, to afford pure 5-(Methoxymethyl)-7-methyl-1H-indazole.

Mechanistic Insights

The Jacobson synthesis proceeds through a well-defined mechanism. The key steps are the formation of the N-nitroso amide and its subsequent intramolecular reaction with the ortho-methyl group.

Start N-Acetyl Precursor Reagent1 + NaNO₂ / H⁺ Nitroso N-Nitroso Intermediate Start->Nitroso Nitrosation Intermediate Cyclized Intermediate Nitroso->Intermediate Tautomerization & Electrophilic Attack Cyclization Intramolecular Cyclization Product 1H-Indazole Product Intermediate->Product Dehydration & Deacylation Aromatization Aromatization (-H₂O, -CH₃CO⁺)

Caption: Mechanism of the Jacobson Indazole Synthesis.

  • Nitrosation: In the acidic medium, sodium nitrite forms nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺). This powerful electrophile attacks the nitrogen of the N-acetyl group to form the key N-nitroso intermediate.

  • Cyclization: The N-nitroso intermediate undergoes a tautomerization, which facilitates an intramolecular electrophilic attack on the adjacent, activated methyl group.[3]

  • Aromatization: The resulting cyclized intermediate eliminates water and the acetyl group to form the stable, aromatic indazole ring system.

References

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). PMC. [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1149-1174. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]

  • Nazaré, M., et al. (2021). A method for the synthesis of indazoles was developed which involves a copper(II) acetate catalysed reaction of 2-formylboronic acids with diazadicaboxylates followed by acid or base induced ring closure. RSC Advances, 11(38), 23653-23657. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. [Link]

  • Dong, J. Y., Zhang, Q. J., Wang, Z. T., Huang, G., & Li, S. S. (2018). Recent Advances in the Development of Indazole-Based Anticancer Agents. ChemMedChem, 13(15), 1490–1507. [Link]

  • Weinreb, S. M., & Epling, G. A. (1976). Electrochemical removal of p-methoxybenzyl and related protecting groups. Journal of the American Chemical Society, 98(24), 7870-7871. [Link]

  • Protection and Deprotection PDF. (n.d.). Scribd. [Link]

  • Synthesis of Antifungal Indazole Analogs.... (n.d.). ProQuest. [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. [Link]

  • Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. [Link]

  • Li, P., et al. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic Chemistry, 77(6), 3127-3133. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]

  • Larock, R. C., & Shi, F. (2018). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 95, 232-247. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021, February 16). Reddit. [Link]

Sources

Method

Using 5-(Methoxymethyl)-7-methyl-1H-indazole as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5-(Methoxymethyl)-7-methyl-1H-indazole in Medicinal Chemistry Executive Summary The indazole scaffold is widely recognized as a "privileged structure" in drug discovery, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(Methoxymethyl)-7-methyl-1H-indazole in Medicinal Chemistry

Executive Summary

The indazole scaffold is widely recognized as a "privileged structure" in drug discovery, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib) and ion channel modulators. 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1) represents a high-value intermediate due to its dual functionality:[1]

  • 7-Methyl Group: Provides critical steric bulk that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and restricts rotational freedom, often improving selectivity profiles.

  • 5-Methoxymethyl (MOM) Group: Acts as a robust, masked benzylic alcohol. It is stable under basic N-alkylation conditions but can be selectively activated to a benzyl halide or alcohol for "warhead" attachment.[1]

This guide details the handling, synthetic utility, and regioselective functionalization of this intermediate, addressing the specific challenge of N1 vs. N2 selectivity imposed by the sterically demanding 7-methyl substituent.

Material Specifications & Handling

PropertySpecificationNotes
Chemical Name 5-(Methoxymethyl)-7-methyl-1H-indazole
CAS Number 93359-90-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM.[1]Low solubility in water.
pKa (calc) ~13.8 (NH)Acidity comparable to other indazoles.
Storage 2–8°C, DesiccatedHygroscopic; store under inert gas.

Safety Advisory: Indazoles can exhibit sensitization properties. Standard PPE (nitrile gloves, lab coat, eye protection) is mandatory. Handle in a fume hood to avoid inhalation of dust.

Synthetic Utility & Mechanism[2][3][4][5]

The utility of this intermediate lies in its ability to serve as a "bifunctional divergency point." The core workflow typically involves N-functionalization followed by C5-sidechain activation.[1]

The Challenge of Regioselectivity (The 7-Methyl Effect)

Indazoles possess two nucleophilic nitrogens (N1 and N2).[1]

  • Thermodynamics: N1-alkylation is generally thermodynamically favored (benzenoid structure preserved).[1]

  • Sterics: The 7-methyl group creates significant steric hindrance around N1.[1]

  • Outcome: Unlike simple indazoles, 7-methyl derivatives often yield significant amounts of the N2-isomer (kinetic product) or require specific conditions to force N1-selectivity.[1]

Visualizing the Pathway

IndazoleWorkflow Start 5-(Methoxymethyl)- 7-methyl-1H-indazole Condition1 Base: Cs2CO3 / DMF (Thermodynamic) Start->Condition1 Path A Condition2 Base: NaH / THF (Kinetic/Chelation) Start->Condition2 Path B N1_Product N1-Alkylated Product (Major w/ Cs2CO3) Condition1->N1_Product Favored (6:1) N2_Product N2-Alkylated Product (Increased w/ 7-Me steric) Condition1->N2_Product Minor Condition2->N1_Product Variable Condition2->N2_Product Significant Activation Sidechain Activation (BBr3 or HBr) N1_Product->Activation Deprotection Final 5-Bromomethyl Active Intermediate Activation->Final Halogenation

Figure 1: Synthetic divergence showing the impact of conditions on N-alkylation regioselectivity and subsequent side-chain activation.[1]

Detailed Protocol: Regioselective N1-Alkylation

Objective: To alkylate N1 with an electrophile (R-X) while minimizing N2 formation, overcoming the 7-methyl steric hindrance.

Mechanism: Using Cesium Carbonate (


) in DMF at elevated temperatures promotes thermodynamic equilibration, favoring the more stable N1-isomer. The "Cesium Effect" also aids in stabilizing the N1-anion via coordination.[1]
Reagents:
  • Substrate: 5-(Methoxymethyl)-7-methyl-1H-indazole (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 eq) (e.g., Benzyl bromide or heteroaryl chloride)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).[1]
      
    • Dissolve 1.0 eq of 5-(Methoxymethyl)-7-methyl-1H-indazole in anhydrous DMF.

  • Deprotonation:

    • Add 2.0 eq of

      
       in a single portion.
      
    • Stir at Room Temperature (RT) for 30 minutes. The suspension may turn yellow/orange, indicating anion formation.

  • Alkylation:

    • Add the electrophile (1.2 eq) dropwise via syringe.

    • Critical Step: Heat the reaction to 60–80°C .

    • Why? The 7-methyl group kinetically hinders N1.[1] Heating provides the energy to overcome this barrier and allows any N2-product formed to revert and re-alkylate at the thermodynamically stable N1 position.

  • Monitoring:

    • Monitor via LC-MS.[1][2]

    • Target: >95% conversion.[3]

    • Isomer Ratio: Expect ~5:1 to 10:1 (N1:N2) depending on the electrophile's bulk.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Chromatography (Hexanes/EtOAc).[4] N2-isomers typically elute before N1-isomers on silica gel due to lower polarity (masked dipole).[1]

Downstream Application: Activation of the 5-Methoxymethyl Group[1]

Once the indazole nitrogen is anchored, the 5-methoxymethyl group can be converted into a reactive handle.

Protocol: Conversion to 5-Bromomethyl derivative

  • Substrate: N1-alkylated intermediate (from Section 4).

  • Reagent:

    
     (1.0 M in DCM) or 33% HBr in Acetic Acid.
    
  • Condition:

    • Cool substrate in DCM to -78°C (if using

      
      ).[1]
      
    • Add

      
       (3.0 eq) dropwise.
      
    • Warm to 0°C and stir for 1 hour.

  • Result: Cleavage of the methyl ether and conversion to benzyl bromide in one pot (if excess bromide is present) or benzyl alcohol (which can be mesylated/brominated subsequently).

  • Use: The resulting benzyl bromide is a potent electrophile for coupling with amines (e.g., piperazines, morpholines) to generate the final kinase inhibitor scaffold.

Quality Control & Troubleshooting

Distinguishing Regioisomers (N1 vs N2)

The 7-methyl group provides a unique NMR handle.[1]

FeatureN1-Isomer (Desired)N2-Isomer (Undesired)
H-3 Chemical Shift

8.0 – 8.2 ppm

8.3 – 8.6 ppm (Deshielded)
C-3 Chemical Shift ~134 ppm~125 ppm
NOESY / ROESY Strong NOE between N-Alkyl protons and H-7-Methyl protons.[1][5]Strong NOE between N-Alkyl protons and H-3 proton.[1]
TLC (

)
Lower

(More polar)
Higher

(Less polar)

Troubleshooting Table:

IssueProbable CauseSolution
Low N1:N2 Selectivity Reaction temperature too low; Kinetic control dominating.[1]Increase temperature to 90°C to promote thermodynamic equilibration.
No Reaction 7-Methyl steric clash with bulky electrophiles.[1]Switch solvent to DMSO (higher dielectric constant) or use a stronger base (NaH) with heating.
MOM-Cleavage during Alkylation Acidic impurities in solvent or electrophile.[1]Ensure DMF is anhydrous and neutral; add molecular sieves.

References

  • Meanwell, N. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[3] Retrieved from [Link][1]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)... as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-48.[6] Retrieved from [Link]

  • Clemens, J., et al. (2022).[7] Mechanism of a Highly Selective N2 Alkylation of Indazole. Synthesis, 54, 3215.[7] (Cited via WuXi Biology). Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 5-(Methoxymethyl)-7-methyl-1H-indazole.[1][8] Retrieved from [Link]

Sources

Application

Functionalization of the 1H-indazole Nitrogen Position: A Regioselectivity Handbook

Introduction: The Tautomeric Challenge The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is found in numerous FDA-approved drugs (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tautomeric Challenge

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is found in numerous FDA-approved drugs (e.g., Axitinib , Pazopanib ) and clinical candidates targeting kinases, ion channels, and GPCRs.

However, the functionalization of the indazole nitrogen presents a classic regioselectivity problem.[1] The molecule exists in a tautomeric equilibrium between the 1H-indazole (benzenoid, thermodynamically favored) and 2H-indazole (quinonoid) forms.[2]

  • Thermodynamic Preference: The 1H-tautomer is more stable by approximately 4.5 kcal/mol due to the preservation of aromaticity in the benzene ring.

  • The Ambident Anion: Upon deprotonation, the resulting indazolyl anion delocalizes charge across N1 and N2. While N1-alkylation restores the fully aromatic benzenoid system, N2-alkylation results in a higher-energy quinonoid species.

Consequently, N1-functionalization is the default outcome under thermodynamic control. Accessing the N2-position requires kinetic control, specific steric manipulation, or alternative mechanisms like the Mitsunobu reaction.

Mechanistic Drivers of Selectivity

To control the reaction, one must understand the electronic and steric landscape.

Electronic Factors (The Hard/Soft Acid-Base Theory)
  • N1-Attack (Thermodynamic): Favored by conditions that allow equilibration (high temperature, reversible steps) and ionic mechanisms (

    
     with dissociated ion pairs).
    
  • N2-Attack (Kinetic): Often favored by:

    • Steric Bulk at C7: Substituents at C7 destabilize N1-substitution.

    • Neutral Nucleophiles: Reactions proceeding through the neutral 1H-indazole (where N2 has the available lone pair) rather than the anion often favor N2.

    • Solvent Effects: Non-polar solvents that promote tight ion pairing can sometimes shift selectivity, though this is substrate-dependent.

Visualization: The Regioselectivity Decision Tree

IndazoleSelectivity Start Target: N-Functionalized Indazole Choice Desired Regioisomer? Start->Choice N1 N1-Isomer (Thermodynamic) Choice->N1 Most Common N2 N2-Isomer (Kinetic/Specific) Choice->N2 Challenging N1_Cond Standard Alkylation (Base + Electrophile) N1->N1_Cond Alkyl Halides N1_Aryl Chan-Lam / Buchwald (Cu or Pd Catalysis) N1->N1_Aryl Aryl Boronic Acids/Halides N2_Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Alcohol) N2->N2_Mitsunobu Primary/Sec. Alcohols N2_Protect Blocking Strategy (Protect N1 -> Funct. N2 -> Deprotect) N2->N2_Protect Complex Electrophiles N2_Sterics C7-Substituent Effect (Directs to N2) N2->N2_Sterics If C7 blocked

Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on the desired regioisomer.

Application Notes & Protocols

Application Note A: N1-Selective Alkylation (Thermodynamic Control)

Principle: Using a strong base in a polar aprotic solvent generates the "free" indazolyl anion. The reaction is driven to the thermodynamically stable N1-product.[1][3] Selectivity: Typically >10:1 (N1:N2).

Protocol 1: Standard N1-Alkylation
  • Substrate: 1H-Indazole (1.0 equiv)

  • Reagents:

    
     (2.0 equiv) or NaH (1.2 equiv).
    
  • Solvent: DMF or Acetonitrile.

  • Electrophile: Alkyl Halide (1.1 equiv).

Step-by-Step:

  • Dissolution: Dissolve 1H-indazole (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Deprotonation: Add

    
     (2.0 mmol). Stir at RT for 30 min.[4] (If using NaH, cool to 0°C, add NaH, stir 30 min, then warm to RT).
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at RT (or 60°C for unreactive halides) for 2–16 h. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). N1 isomer usually elutes after N2 (N2 is less polar on silica in many systems, but this varies; rely on NOE or HMBC for assignment).

Application Note B: N2-Selective Alkylation (The Mitsunobu Approach)

Principle: The Mitsunobu reaction utilizes the neutral 1H-indazole. In the neutral form, the hydrogen is on N1, making the lone pair on N2 the most accessible nucleophilic site for the activated phosphonium intermediate. Selectivity: Typically favors N2 (ratios from 2:1 to >10:1 depending on sterics).

Protocol 2: Mitsunobu N2-Alkylation[4][5]
  • Substrate: 1H-Indazole (1.0 equiv).

  • Reagents:

    
     (1.5 equiv), DIAD or DEAD (1.5 equiv).
    
  • Reactant: Primary or Secondary Alcohol (1.2 equiv).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Preparation: Dissolve 1H-indazole (1.0 mmol), alcohol (1.2 mmol), and

    
     (1.5 mmol) in anhydrous THF (10 mL) under 
    
    
    
    .
  • Cooling: Cool the solution to 0°C.

  • Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes. Exothermic.

  • Reaction: Allow to warm to RT and stir for 12–24 h.

  • Workup: Concentrate in vacuo.

  • Purification: The major challenge is separating Triphenylphosphine oxide (TPPO). Use a non-polar solvent triturating step or careful chromatography.

    • Tip: The N2-isomer is often the major product. Confirm regiochemistry using 2D NMR (HMBC: N1-alkyl correlates to C7a; N2-alkyl correlates to C3 and C7a differently).

Application Note C: N-Arylation (Chan-Lam Coupling)

Principle: Copper-catalyzed oxidative coupling with aryl boronic acids.[6][7] While often N1-selective for unsubstituted indazoles, this method is milder than Buchwald-Hartwig and tolerates air/moisture better. Selectivity: Generally N1-selective for simple indazoles.

Protocol 3: Chan-Lam N1-Arylation
  • Substrate: 1H-Indazole (1.0 equiv).

  • Reagent: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (0.1 – 1.0 equiv).
    
  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: DCM or DCE (open to air).

Step-by-Step:

  • Mix: In a flask open to air, combine Indazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

    
     (0.2 mmol, 20 mol%).
    
  • Solvent/Base: Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Reaction: Stir vigorously at RT open to the atmosphere (drying tube recommended to keep out excess moisture while allowing

    
    ). Reaction time: 16–48 h.
    
  • Workup: Filter through a celite pad to remove copper salts. Wash with dilute

    
     (to remove residual Cu) and brine.
    
  • Purification: Silica gel chromatography.

Summary of Regioselectivity Data

MethodReagentsMajor IsomerMechanismNotes
Basic Alkylation NaH / Alkyl HalideN1 Ionic (

)
Thermodynamic control.
Mitsunobu

/ DIAD / ROH
N2 Neutral NucleophileKinetic control. Best for N2 access.
Chan-Lam

/

N1 Oxidative CouplingMild. N1 favored for unsubstituted indazoles.
Buchwald Pd-Cat / Ar-X / BaseN1 Cross-CouplingHigh yields, strictly N1 for simple substrates.
Acylation AcCl / BaseN1 AcylationUnstable; N1-acyl can rearrange or hydrolyze.

Visualizing the Mechanism

The following diagram illustrates the divergence in pathways between the anionic (N1) and neutral (N2) mechanisms.

IndazoleMechanism Indazole 1H-Indazole (Neutral) Anion Indazolyl Anion (Delocalized) Indazole->Anion Base (NaH/Cs2CO3) Prod_N2 N2-Product (Quinonoid System) Indazole->Prod_N2 Mitsunobu Conditions (Neutral Attack) Prod_N1 N1-Product (Benzenoid System) Anion->Prod_N1 Thermodynamic Control (Major Path) Anion->Prod_N2 Minor Path

Figure 2: Mechanistic divergence. Base-mediated pathways go through the anion to N1; Mitsunobu utilizes the neutral species to access N2.

References

  • Lundall, M. et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein Journal of Organic Chemistry, 2021.

  • Meanwell, N. A. "The influence of N-substitution on the tautomeric equilibrium of indazoles." Journal of Medicinal Chemistry, 2011.
  • Antilla, J. C., Buchwald, S. L. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..."[8] Journal of Organic Chemistry, 2004.[8]

  • BenchChem Application Note. "A Comparative Guide to Indazole Alkylation." 2025.[4]

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." 2024.

Sources

Method

Application Note: Optimizing Regioselective Coupling Strategies for 5-(Methoxymethyl)-7-methyl-1H-indazole

Executive Summary This application note details the reaction conditions for the coupling of 5-(Methoxymethyl)-7-methyl-1H-indazole , a critical building block in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reaction conditions for the coupling of 5-(Methoxymethyl)-7-methyl-1H-indazole , a critical building block in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1][2] The presence of the 7-methyl group introduces a specific steric challenge that disrupts the standard N1/N2 regioselectivity characteristic of the indazole core.[1] This guide provides optimized protocols for N-arylation and N-alkylation, focusing on overcoming steric hindrance to achieve high N1-selectivity, which is typically the bioactive tautomer in medicinal chemistry applications.[1][2]

Molecule Profile & The "7-Methyl" Challenge

Structural Analysis[1]
  • Core: 1H-Indazole (Benzo[c]pyrazole).[2][3]

  • Electronic Handle: 5-Methoxymethyl (Weakly electron-donating, generally stable).[1][2]

  • Steric Handle: 7-Methyl (Proximal to N1).[2]

The Regioselectivity Problem

Indazoles possess two nucleophilic nitrogen atoms:

  • N1 (1H-isomer): Thermodynamically favored (preserves the benzene ring aromaticity).[2]

  • N2 (2H-isomer): Kinetically favored in many basic conditions (quinonoid structure), but thermodynamically less stable.[2]

The 7-Methyl Effect: In unsubstituted indazoles, N1 alkylation is dominant under thermodynamic control. However, the 7-methyl group creates significant steric bulk directly adjacent to the N1 lone pair. This steric clash destabilizes the transition state for N1-functionalization, often shifting the reaction outcome toward the unwanted N2 isomer or resulting in low conversion.

Decision Matrix: Selecting the Coupling Strategy

The choice of coupling method depends on the electrophile (Ar-X vs. Alkyl-X) and the tolerance for metal contamination.[1]

CouplingStrategy Start Substrate: 5-(Methoxymethyl)-7-methyl-1H-indazole Decision Target Electrophile? Start->Decision Alkylation Alkyl Halide (R-X) Decision->Alkylation Alkyl Group Arylation Aryl Boronic Acid / Halide Decision->Arylation Aryl Group Path_Alk Protocol A: Thermodynamic Control (NaH / DMF / Heat) Alkylation->Path_Alk High N1 Selectivity Path_Buch Protocol B: Pd-Catalysis (Buchwald) (Steric Ligand Required) Arylation->Path_Buch High Yield / Tough Substrates Path_Chan Protocol C: Cu-Catalysis (Chan-Lam) (Mild Conditions) Arylation->Path_Chan Sensitive Substrates / N1 Preference

Figure 1: Decision tree for selecting reaction conditions based on electrophile type and selectivity requirements.[2]

Detailed Protocols

Protocol A: Thermodynamic N-Alkylation (High N1 Selectivity)

Best for: Attaching simple alkyl chains or linkers while suppressing N2 formation.[1][2]

Mechanism: The 7-methyl group kinetically hinders N1.[1] To overcome this, we utilize conditions that allow the reaction to equilibrate. N2-alkylation is often reversible under high heat with specific counter-ions, allowing the mixture to "drain" into the thermodynamically stable N1 product.

Materials:

  • Substrate: 5-(Methoxymethyl)-7-methyl-1H-indazole (1.0 eq)[1][2]

  • Base: Sodium Hydride (NaH), 60% dispersion (1.2 eq)[2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)[2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the indazole (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool to 0°C.[1][4]

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Note: The solution usually turns yellow/orange, indicating anion formation.

  • Addition: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.

  • Thermodynamic Equilibration (Critical Step): Heat the reaction to 60–80°C for 4–12 hours.

    • Why? Room temperature reaction often yields a 60:40 (N1:N2) mixture due to the 7-Me steric block.[2] Heating promotes reversibility of the N2-adduct, driving the equilibrium toward the stable N1-adduct.[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1][5]

Data Summary:

Condition Temp N1:N2 Ratio Yield
K₂CO₃ / Acetone Reflux 55 : 45 85%
Cs₂CO₃ / DMF 25°C 60 : 40 90%

| NaH / DMF | 80°C | >95 : 5 | 82% |[1][2]

Protocol B: Sterically Demanding Buchwald-Hartwig Arylation

Best for: Coupling with Aryl Bromides/Chlorides when a C-N bond is required.[1][2]

Challenge: Standard ligands (like BINAP) often fail because the Pd-center cannot easily access the N1-site due to the 7-methyl clash.[1][2] We utilize "slender" yet electron-rich ligands or specific precatalysts.[1][2]

Materials:

  • Catalyst: Pd₂dba₃ (2 mol%) or Pd(OAc)₂[2]

  • Ligand: Xantphos (Wide bite angle) or BrettPhos (highly active, though bulky—use with caution). Recommendation:Me4tBuXPhos is often superior for sterically hindered indazoles.[1]

  • Base: K₃PO₄ (Weak base minimizes side reactions) or Cs₂CO₃.[2]

  • Solvent: 1,4-Dioxane or Toluene (degassed).[2]

Step-by-Step Procedure:

  • Charge: Add Indazole (1.0 eq), Aryl Bromide (1.2 eq), Base (2.0 eq), and Ligand (4-6 mol%) to a pressure vial.

  • Inert: Cycle vacuum/Argon 3 times.

  • Catalyst: Add Pd source (2 mol%) under Argon counter-flow.

  • Solvent: Add sparged 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 100–110°C for 16 hours.

  • Purification: Filter through Celite. The 7-methyl group may slow conversion; if SM remains, add 1 mol% fresh catalyst and reheat.[1]

Protocol C: Chan-Lam Coupling (Copper-Mediated)

Best for: Mild conditions, high functional group tolerance, and often superior N1 selectivity for hindered substrates.[1][2]

Mechanism: Copper(II) coordinates to the N1/N2 position. The oxidative addition of the boronic acid is less sensitive to the immediate steric environment of the 7-position compared to Palladium ligands.[1]

Materials:

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 eq) - Stoichiometric often works best for difficult substrates.[2]

  • Ligand: Pyridine (2.0 eq) or DMAP (1.1 eq).[2]

  • Oxidant: Compressed Air (balloon) or O₂.[2]

  • Reagent: Aryl Boronic Acid (2.0 eq).[2]

  • Solvent: DCM (Dichloromethane) or MeOH.[2]

Step-by-Step Procedure:

  • Mix: Combine Indazole (1.0 eq), Boronic Acid (2.0 eq), and Cu(OAc)₂ (1.0 eq) in a flask.

  • Activate: Add solvent (DCM) and Pyridine (2.0 eq).

  • Oxidation: Attach an O₂ balloon or open to air with vigorous stirring (drying tube recommended).

  • Timeline: Stir at RT for 24–48 hours.

    • Note: If the reaction stalls, add Molecular Sieves (4Å) to scavenge water, which inhibits the transmetallation step.

Experimental Workflow Diagram

Workflow Input 7-Me-Indazole + Electrophile Reaction Reaction (Heat/Catalyst) Input->Reaction Check IPC (LCMS) N1 vs N2 Ratio Reaction->Check Check->Reaction Incomplete Workup Workup (Aq. Wash/Extract) Check->Workup Conversion >95% Purification Column Chromatography (Sep. Regioisomers) Workup->Purification

Figure 2: General workflow for synthesis and isolation of the coupled product.

Troubleshooting & Critical Parameters

Confirming Regiochemistry (NOE)

Because the 7-methyl group is unique, you can use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm N1-alkylation.[2]

  • N1-Product: Strong NOE signal between the new N-CH₂ protons and the C7-Methyl protons.[1][2]

  • N2-Product: Strong NOE signal between the new N-CH₂ protons and the C3-Proton .[1][2]

  • Validation: This is the only definitive method. Do not rely solely on polarity (TLC Rf), as the 7-Me group alters the dipole moment compared to standard indazoles.

Managing the 5-Methoxymethyl Group

The methoxymethyl (MOM-like) ether at C5 is generally stable to basic conditions (NaH, K₃PO₄).[2] However, avoid:

  • Strong Lewis Acids (e.g., BBr₃, AlCl₃): These will cleave the methoxymethyl ether.

  • Harsh Acidic Workups: Prolonged exposure to 1M HCl may hydrolyze the ether. Use NH₄Cl or dilute citric acid for quenching.[1]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1][2][6] Chem. 2021, 17, 1939–1950. (Demonstrates NaH/THF/Heat protocols for N1 selectivity).

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec Biology & Chemistry. (Discusses the kinetic vs thermodynamic landscape of hindered indazoles).

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings. Organics 2022, 3(1), 1-22.[2] (Review of coupling conditions for pharmaceutical intermediates).

  • BenchChem Technical Support: Indazole Functionalization. (General protocols for handling steric hindrance in azoles). [2]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitors (e.g., Kv1.5 ion channel blockers) and anti-inflammatory agents.

The presence of the 7-methyl group introduces significant steric strain during the planarization required for ring closure, often resulting in poor yields (<30%) under conventional thermal reflux. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we overcome this activation energy barrier through direct dielectric heating, reducing reaction times from 12 hours to under 20 minutes while increasing yields to >85%.

Scientific Background & Retrosynthesis

The Challenge of the 7-Methyl Indazole

Indazoles are bioisosteres of indoles and are critical in drug discovery. However, 7-substituted indazoles are notoriously difficult to synthesize via standard hydrazine condensation. The substituent at the C7 position (derived from the C3 position of the benzaldehyde precursor) creates steric clash with the nucleophilic hydrazine moiety during the initial attack and subsequent cyclization.

Retrosynthetic Analysis

The most efficient disconnection for this target involves the cyclization of a hydrazine with a 2-halo-benzaldehyde derivative.

  • Target: 5-(Methoxymethyl)-7-methyl-1H-indazole[1][2]

  • Precursor: 2-Fluoro-5-(methoxymethyl)-3-methylbenzaldehyde

  • Reagent: Hydrazine Hydrate (

    
    )
    

Why Fluorine? While Chlorine or Bromine are common, the 2-Fluoro substituent is preferred for Microwave


 reactions due to the high electronegativity of fluorine, which lowers the LUMO energy of the aromatic ring, facilitating faster nucleophilic attack by hydrazine.
Reaction Mechanism

The reaction proceeds via a one-pot, two-step cascade:

  • Condensation: Formation of the hydrazone intermediate.

  • Cyclization: Intramolecular Nucleophilic Aromatic Substitution (

    
    ) displacing the fluoride.
    

ReactionMechanism Precursor 2-Fluoro-5-(methoxymethyl)- 3-methylbenzaldehyde Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate TS Transition State (Steric Strain) Intermediate->TS MW Irradiation (Dielectric Heating) Product 5-(Methoxymethyl)- 7-methyl-1H-indazole TS->Product Intramolecular SNAr (-HF)

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of the target indazole.

Materials and Equipment

Reagents
ReagentPurityRole
2-Fluoro-5-(methoxymethyl)-3-methylbenzaldehyde>97%Limiting Reagent
Hydrazine Hydrate (

in

)
Reagent GradeNucleophile
Ethanol (EtOH)AbsoluteSolvent (Green)
Water (Deionized)18.2 MΩCo-solvent
Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-rated borosilicate glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal - recommended for accuracy).

Experimental Protocol

Preparation of the Reaction Mixture

Safety Note: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All handling must occur in a fume hood with proper PPE (butyl rubber gloves, face shield).

  • Charge the Vessel: Into a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 1.0 mmol (182 mg) of 2-Fluoro-5-(methoxymethyl)-3-methylbenzaldehyde .

    • 3.0 mL of Ethanol .[3]

  • Add Reagent: Add 2.0 mmol (approx. 100 µL) of Hydrazine Hydrate dropwise.

    • Observation: The solution may turn slightly yellow, indicating initial hydrazone formation.

  • Seal: Crimp the cap tightly or screw on the pressure cap depending on the reactor model.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method to ensure safe heating and pressure management.

ParameterSettingRationale
Temperature 150 °CSufficient energy to overcome steric barrier of 7-Me group.
Hold Time 15:00 (mm:ss)Optimized for complete conversion without degradation.
Pressure Limit 250 psi (17 bar)Safety cutoff (EtOH vapor pressure at 150°C is ~10 bar).
Power 200 W (Max)Dynamic power modulation to maintain setpoint.
Stirring HighEssential for uniform temperature distribution.
Work-up and Purification[4]
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling feature (approx. 2-3 mins).

  • Precipitation: Pour the reaction mixture into 15 mL of ice-cold water.

  • Filtration:

    • Scenario A (Solid Product): If a precipitate forms, filter via vacuum filtration.[4] Wash with cold water (2 x 5 mL).

    • Scenario B (Oiling Out): If the product oils out (common with methoxymethyl ethers), extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc 7:3) if high purity (>99%) is required for biological assays.

Results & Optimization Data

The following data compares conventional thermal methods against this microwave protocol.

Table 1: Method Comparison

MethodTemperatureTimeConversion (LCMS)Isolated Yield
Thermal Reflux (EtOH)78 °C12 Hours65%42%
Thermal Reflux (DMA)130 °C6 Hours88%61%
Microwave (This Protocol)150 °C15 Mins >99% 89%

Note: The thermal reflux in DMA resulted in difficult solvent removal and some degradation of the methoxymethyl ether side chain due to prolonged heating.

Workflow Diagram

Workflow Step1 PREPARATION Dissolve 1.0 mmol Precursor in EtOH Add 2.0 eq Hydrazine Hydrate Step2 MICROWAVE IRRADIATION Temp: 150°C | Time: 15 min Max Power: 200W Step1->Step2 Seal Vessel Step3 WORK-UP Quench in Ice Water Extract (EtOAc) or Filter Step2->Step3 Cool to 50°C Step4 PURIFICATION Recrystallization (EtOH) or Flash Chromatography Step3->Step4 Crude Product

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Critical Process Parameters (CPP)

Steric Hindrance Management

The 7-methyl group forces the hydrazone intermediate out of planarity. If conversion is low (<50%):

  • Increase Temperature: Raise to 170°C.

  • Switch Solvent: Change Ethanol to N-Methyl-2-pyrrolidone (NMP) . NMP has a higher loss tangent (

    
    ), absorbing microwave energy more efficiently to drive the reaction.
    
Safety: Hydrazine Handling

Hydrazine hydrate can decompose to release


 and 

gas, creating pressure spikes.
  • Do NOT exceed a fill volume of 50% in the microwave vial.

  • Do NOT use neat hydrazine; always use the hydrate form in solution.

  • Neutralization: Quench excess hydrazine in the waste stream using dilute hypochlorite (bleach) solution slowly in a fume hood.

References

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025).[2][3][4][5][6][7][8][9] [Link]

  • Journal of Medicinal Chemistry. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)... as a potent and selective I(Kur) inhibitor.[1] (2012).[1] [Link]

  • American Chemical Society (ACS) - OPR&D. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.

Introduction

5-(Methoxymethyl)-7-methyl-1H-indazole is a key heterocyclic scaffold found in numerous pharmacologically active compounds.[1] The indazole core is a bioisostere of indole and is prevalent in molecules developed for oncology and anti-inflammatory applications.[2][3] However, the synthesis of substituted indazoles, particularly with specific regiochemistry, can be challenging, often leading to issues with yield and purity.[2] This guide provides expert insights and field-proven protocols to address these challenges directly.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. A common and efficient route to this class of compounds is a variation of the Jacobsen indazole synthesis, which involves the nitrosative cyclization of an appropriately substituted o-toluidine derivative.[4][5]

Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yield is a common problem that can arise from multiple stages of the synthesis. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials: The synthesis is sensitive to the purity of the precursor, likely a derivative of 2-amino-6-methylbenzyl alcohol. Impurities can interfere with the critical diazotization and cyclization steps.

    • Solution: Ensure your starting aniline is of high purity (>98%). If necessary, purify it by recrystallization or column chromatography before use. Verify its identity and purity using NMR and LC-MS.

  • Inefficient Nitrosation/Cyclization: The core ring-forming step is the conversion of the aniline to the indazole. This reaction is highly dependent on temperature and the rate of addition of the nitrosating agent.

    • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite.[6][7] Add the nitrite solution dropwise over an extended period to prevent the formation of diazonium salts and other side products.[7] A sudden temperature increase can lead to decomposition and the formation of tarry byproducts.

  • Sub-optimal Work-up and Purification: Significant product loss can occur during extraction and purification. The indazole product may have some aqueous solubility, or it could decompose on acidic silica gel.[8]

    • Solution: During aqueous work-up, saturate the aqueous layer with brine (NaCl) to reduce the solubility of the product and improve extraction efficiency. For purification, consider using neutralized silica gel (by pre-treating with a solvent containing a small amount of a base like triethylamine) or switching to a different stationary phase like neutral alumina.[8]

Q2: I'm observing the formation of significant impurities or side products. How can I identify and minimize them?

Side product formation is often related to the high reactivity of intermediates in the reaction sequence.

Potential Causes & Recommended Solutions:

  • Dimeric Byproducts: Electron-rich anilines can be prone to forming dimeric azo compounds or other coupled byproducts during the diazotization step.[9]

    • Solution: Slow, controlled addition of the nitrosating agent at low temperatures is critical.[9] Ensure efficient stirring to avoid localized high concentrations of reagents.

  • Incomplete Cyclization: The intermediate N-nitroso compound may not fully cyclize, especially if the reaction is quenched prematurely or if the conditions are not optimal.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10] Ensure the reaction is stirred for a sufficient duration after the addition of reagents until the starting material or key intermediate is fully consumed.

  • Oxidation of the Methoxymethyl Group: The methoxymethyl group can be sensitive to certain oxidizing conditions that might inadvertently arise.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive functional groups are present. Scrutinize all reagents for potential contaminants that could act as oxidants.

Q3: The reaction seems to stall and does not go to completion. What should I check?

An incomplete reaction is a frustrating issue that often points to problems with reagents or reaction setup.

Potential Causes & Recommended Solutions:

  • Reagent Stoichiometry: Incorrect stoichiometry, especially of the nitrosating agent (e.g., sodium nitrite) or the acid catalyst, will lead to incomplete conversion.

    • Solution: Carefully weigh all reagents and calculate molar equivalents precisely. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the nitrosating agent.

  • Acid Catalyst Choice and Concentration: The Jacobsen cyclization requires an acid, typically acetic acid or hydrochloric acid.[4][7] The wrong choice or concentration can halt the reaction.

    • Solution: Glacial acetic acid is a common solvent and catalyst for this reaction. If using aqueous HCl, ensure its concentration is correct. The pH of the reaction medium is critical for efficient diazotization.

  • Low Reaction Temperature: While low temperatures are needed for the initial addition, the cyclization step may require warming to room temperature or slightly above to proceed at a reasonable rate.[7]

    • Solution: After the controlled addition of the nitrosating agent at 0-5 °C, allow the reaction to slowly warm to room temperature and monitor its progress. A gentle warming to 40-50 °C can sometimes be necessary to drive the reaction to completion, but this must be done cautiously to avoid decomposition.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low Overall Yield Impure starting materialsRecrystallize or chromatograph the starting aniline. Verify purity by NMR/LC-MS.
Poor temperature controlMaintain 0-5 °C during nitrite addition. Use an ice/salt bath for better control.
Product loss during work-upSaturate aqueous layers with brine. Use neutralized silica gel for chromatography.[8]
Side Product Formation Dimerization of anilineEnsure slow, dropwise addition of NaNO₂ with efficient stirring at low temperature.[9]
Incomplete cyclizationMonitor reaction by TLC/LC-MS and allow sufficient reaction time.[8][10]
Incomplete Reaction Incorrect reagent stoichiometryDouble-check calculations and accurately weigh all reagents.
Ineffective catalystUse high-purity glacial acetic acid or correctly concentrated mineral acids.
Reaction temperature too lowAfter initial addition at low temp, allow the reaction to warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 5-(Methoxymethyl)-7-methyl-1H-indazole?

A robust and commonly employed method is the Jacobsen indazole synthesis.[4] This route offers good control over the regiochemistry of the final product. The general workflow is illustrated below.

cluster_0 Synthetic Workflow A 2,4-Dimethylaniline B Nitration (e.g., HNO₃/H₂SO₄) A->B C 2,4-Dimethyl-6-nitroaniline B->C D Side-Chain Functionalization (e.g., Radical bromination, then NaOMe) C->D E 2-(Methoxymethyl)-4-methyl-6-nitroaniline D->E F Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) E->F G 6-(Methoxymethyl)-2-methyl-benzene-1,3-diamine F->G H Nitrosative Cyclization (NaNO₂, AcOH) G->H I 5-(Methoxymethyl)-7-methyl-1H-indazole H->I

Caption: A plausible synthetic route to the target compound.

This multi-step synthesis requires careful control at each stage, but it is a logical and adaptable pathway for creating specifically substituted indazoles.

Q2: How critical are anhydrous conditions for this synthesis?

The key nitrosative cyclization step is typically performed in aqueous acidic conditions (e.g., acetic acid or aqueous HCl), so strictly anhydrous conditions are not required for the ring formation itself.[4][7] However, for preceding steps, such as any reactions involving organometallics or strong bases (e.g., for the introduction of the methoxymethyl group), anhydrous solvents and an inert atmosphere are essential to prevent quenching of reagents and ensure high yields.

Q3: My final product seems to be a mixture of N1 and N2 isomers after a subsequent alkylation step. How can I control the regioselectivity?

While the synthesis of the parent 1H-indazole is the primary topic, it is a common precursor for N-alkylated derivatives. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products.[10][11] The regiochemical outcome is highly dependent on the base, solvent, and substituents on the indazole ring.[12]

  • For N1-Alkylation (Thermodynamic Product): Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the more stable N1-alkylated isomer.[10][12]

  • For N2-Alkylation (Kinetic Product): Conditions such as the Mitsunobu reaction or using bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents can sometimes favor the N2 isomer.[11][13]

The table below summarizes general conditions for regioselective alkylation.

Desired Isomer Typical Conditions Rationale Reference
N1-Alkylated NaH in THF/DMFForms the more thermodynamically stable product.[10][12]
N2-Alkylated Mitsunobu (DEAD, PPh₃)Often favors the kinetically controlled product.[13]
N1-Alkylated Cs₂CO₃ in DMF at high tempCan favor thermodynamic product via equilibration.[11]

Optimized Experimental Protocol: Nitrosative Cyclization

This protocol is a generalized procedure for the key ring-forming step, adapted from established methods for Jacobsen indazole synthesis.[4][7]

Materials:

  • 6-(Methoxymethyl)-2-methyl-benzene-1,3-diamine (1.0 equiv)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aniline (1.0 equiv) in glacial acetic acid.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 equiv) in a minimal amount of deionized water.

  • Add the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure 5-(Methoxymethyl)-7-methyl-1H-indazole.

Troubleshooting Workflow

If you encounter issues, this workflow can help you systematically diagnose the problem.

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. (URL: [Link])

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. (URL: [Link])

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - MDPI. (URL: [Link])

  • US3988347A - Process for the preparation of substituted indazoles - Google P
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (URL: [Link])

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (URL: [Link])

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: [Link])

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (URL: [Link])

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At - Utah State University. (URL: [Link])

  • Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. (URL: [Link])

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms - Science of Synthesis. (URL: [Link])

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. (URL: [Link])

  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl) - PubMed. (URL: [Link])

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. (URL: [Link])

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google P
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

Sources

Optimization

Troubleshooting solubility issues with 5-(Methoxymethyl)-7-methyl-1H-indazole

Welcome to the Technical Support Center for 5-(Methoxymethyl)-7-methyl-1H-indazole . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(Methoxymethyl)-7-methyl-1H-indazole . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with this molecule.

The 1H-indazole core is thermodynamically stable but engages in strong intermolecular hydrogen bonding[1]. When combined with the lipophilic 7-methyl and methoxymethyl ether groups, the molecule exhibits high crystal lattice energy. This structural profile leads to two primary experimental hurdles: moisture-induced precipitation in organic stocks and solvent-shift precipitation ("crashing out") in aqueous biological assays .

Below is the mechanistic troubleshooting guide, complete with self-validating protocols and formulation strategies to ensure reproducible delivery of your compound.

Diagnostic Workflow

SolubilityTroubleshooting Start Solubility Issue Detected 5-(Methoxymethyl)-7-methyl-1H-indazole Phase Identify the Phase of Precipitation Start->Phase DMSO DMSO Stock Precipitation Phase->DMSO In Storage Aqueous Aqueous Buffer 'Crashing Out' Phase->Aqueous In Assay DMSO_Step1 Warm to 37°C & Sonicate (5-10 min) DMSO->DMSO_Step1 Aq_Step1 Pre-warm Media (37°C) Stepwise Dilution Aqueous->Aq_Step1 DMSO_Step2 Check DMSO Purity (Use Anhydrous) DMSO_Step1->DMSO_Step2 If unresolved DMSO_Step3 Reduce Concentration (e.g., to 10 mM) DMSO_Step2->DMSO_Step3 If unresolved Aq_Step2 Add Co-solvents (<0.5% DMSO/EtOH) Aq_Step1->Aq_Step2 If unresolved Aq_Step3 Formulate with Excipients (HP-β-CD or Tween 80) Aq_Step2->Aq_Step3 If unresolved

Troubleshooting workflow for 5-(Methoxymethyl)-7-methyl-1H-indazole solubility issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My compound precipitated in the DMSO stock after a month in the -20°C freezer. Why did this happen, and can I salvage it? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened, it absorbs atmospheric moisture. This water fraction drastically reduces the solubility limit of lipophilic indazoles. Furthermore, repeated freeze-thaw cycles push the solution into an "unstable supersaturated zone," triggering the compound to crystallize into a lower-energy, less soluble polymorph[2]. Solution: Gently warm the vial in a 37°C water bath and sonicate for 5-10 minutes to redissolve the compound[3]. If the precipitate persists, the stock concentration is no longer accurate and must be discarded. To prevent this, always use anhydrous DMSO and prepare single-use aliquots stored at -80°C[4].

Q2: The compound dissolves perfectly in DMSO at 50 mM, but immediately turns cloudy when diluted to 100 µM in PBS. How do I prevent this? Causality: This is known as solvent-shift precipitation. When the highly lipophilic 5-(Methoxymethyl)-7-methyl-1H-indazole is introduced into a polar aqueous environment, the water network excludes the hydrophobic regions of the molecule. This forces the flat indazole rings to rapidly self-associate via pi-pi stacking, leading to macroscopic precipitation[5]. Solution: Never inject high-concentration DMSO stocks directly into cold aqueous buffers. Perform a stepwise dilution into pre-warmed (37°C) media, or utilize a formulation excipient like a cyclodextrin to shield the hydrophobic core[5].

Q3: Which formulation excipient is best for in vitro cell assays with this specific indazole? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 7-methyl and indazole core (forming a host-guest inclusion complex), while the hydrophilic exterior maintains aqueous solubility. This prevents precipitation without disrupting cellular lipid bilayers, which is a common off-target effect of harsh surfactants like Tween 80[5].

Quantitative Formulation Strategies

When simple DMSO dilution fails, excipients must be used. The following table summarizes the quantitative limits and mechanistic trade-offs of common solubilization strategies for indazole derivatives.

StrategyRecommended ConcentrationMechanism of ActionAssay Compatibility / Limitations
DMSO Co-solvent ≤ 0.5% (v/v)Reduces the dielectric constant of the aqueous phase, increasing lipophile solubility.High / Exceeding 0.5% causes cytotoxicity and alters cellular transcriptomes[5].
HP-β-CD 1 - 10 mMForms a host-guest inclusion complex, shielding the hydrophobic indazole core[5].Excellent / Low toxicity; requires optimization of the drug-to-cyclodextrin molar ratio.
Tween® 80 0.1% - 1% (v/v)Encapsulates the hydrophobic molecule within the core of self-assembling micelles.Moderate / Can disrupt cell membranes and interfere with protein-binding kinetics[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Always include a vehicle-only control to isolate the biological effects of the compound from the formulation matrix.

Protocol A: Preparation of High-Fidelity Anhydrous DMSO Stock

Objective: Prevent moisture-induced supersaturation and freeze-thaw crystallization.

  • Equilibration: Allow the lyophilized powder of 5-(Methoxymethyl)-7-methyl-1H-indazole and a fresh bottle of anhydrous, high-purity DMSO (≥99.9%) to equilibrate to room temperature in a desiccator. Reasoning: Opening cold vials causes immediate atmospheric condensation, introducing water into the stock.

  • Dissolution: Weigh the required mass and add anhydrous DMSO to achieve a conservative stock concentration of 10 mM to 30 mM[3].

  • Agitation: Vortex vigorously for 2 minutes. If the solution is not optically clear, place the vial in a sonicating water bath at 37°C for 5-10 minutes[4].

  • Aliquot & Storage: Immediately divide the stock into single-use aliquots (e.g., 10 µL per tube) and store at -80°C. Reasoning: This completely eliminates the freeze-thaw cycles that drive the compound into an unstable supersaturated state[2].

Protocol B: HP-β-CD Mediated Aqueous Solubilization

Objective: Achieve stable aqueous working solutions (e.g., 100 µM) without exceeding cytotoxic DMSO limits.

  • Matrix Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Pre-warm this matrix to 37°C[5].

  • Stepwise Addition: While continuously vortexing the warm HP-β-CD buffer, add the 10 mM DMSO stock of 5-(Methoxymethyl)-7-methyl-1H-indazole dropwise. Ensure the final volume of DMSO does not exceed 0.5% of the total solution[5].

  • Equilibration: Incubate the mixture for 30 minutes at 37°C. Reasoning: Host-guest inclusion complexation is a dynamic equilibrium; incubation allows the indazole molecules to fully partition into the cyclodextrin cavities.

  • Validation (Crucial Step): Centrifuge the final working solution at 10,000 x g for 5 minutes. Examine the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has exceeded its thermodynamic solubility limit in the complex, and the drug-to-CD ratio must be adjusted.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: ziath.
  • Source: nih.

Sources

Troubleshooting

Purification strategies for 5-(Methoxymethyl)-7-methyl-1H-indazole

Technical Support Center: Purification Strategies for 5-(Methoxymethyl)-7-methyl-1H-indazole Case ID: IND-5MOM-7ME-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 5-(Methoxymethyl)-7-methyl-1H-indazole

Case ID: IND-5MOM-7ME-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]

Executive Summary & Compound Profile

Compound: 5-(Methoxymethyl)-7-methyl-1H-indazole Molecular Formula: C


H

N

O Key Physicochemical Features: [1][3]
  • Indazole Core: Amphoteric nature. The N-H proton is weakly acidic (pKa ~14), while the N-2 nitrogen is weakly basic. This duality often leads to "streaking" or "tailing" on standard silica gel.

  • MOM Ether (Methoxymethyl): An acetal-based protecting group (

    
    ).[1][2][3] Critical Warning:  MOM ethers are stable to base but highly labile to acids . Standard silica gel (pH 6.5–7.0) can be sufficiently acidic to induce partial deprotection or hydrolysis during slow columns, generating the alcohol byproduct.[3]
    
  • 7-Methyl Substituent: Increases lipophilicity and introduces steric bulk near the N-1/N-2 reaction center, potentially influencing tautomeric equilibrium (1H vs. 2H).[1][2][3]

Diagnostic Troubleshooting Guide

Use this table to diagnose your specific purification failure mode.

SymptomProbable CauseCorrective Action
Product Streaking/Tailing on TLC or ColumnInteraction between the basic N-2 nitrogen and acidic silanols on silica.[1][2]Add Modifier: Use 1% Triethylamine (Et

N) in the mobile phase to cap silanols.
New Polar Spot Appears during purificationMOM Cleavage: Acidic silica is hydrolyzing the methoxymethyl ether to the free alcohol.Neutralize Silica: Pre-wash column with 1% Et

N or switch to Neutral Alumina .
Double Spots (Close Rf) Tautomerism/Regioisomers: Separation of 1H (thermodynamic) and 2H (kinetic) isomers.[1][3]Recrystallization: Isomers often have vastly different lattice energies. See Protocol B.
Low Recovery (Mass Balance) Product precipitating on the column or irreversible adsorption.Solubility Check: Ensure sample is loaded in DCM/MeOH or use a solid load method (Celite).

Detailed Experimental Protocols

Protocol A: Buffered Flash Chromatography (The "MOM-Safe" Method)

Standard silica chromatography is risky for MOM ethers due to acidity.[1][4] This protocol neutralizes the stationary phase.

Materials:

  • Silica Gel 60 (230–400 mesh)[1][3]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et

    
    N)[1][2][3]
    

Step-by-Step:

  • Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., 90:10 Hexanes:EtOAc) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with at least 2 column volumes (CV) of the buffered solvent. This effectively neutralizes acidic sites.

  • Sample Loading: Dissolve the crude 5-(Methoxymethyl)-7-methyl-1H-indazole in a minimum amount of DCM. If solubility is poor, adsorb onto Celite (1:2 ratio) and dry load.[3]

  • Elution Gradient:

    • Start: 10% EtOAc in Hexanes (+1% Et

      
      N).
      
    • Ramp: 10%

      
       40% EtOAc over 10 CV.
      
    • Note: The 7-methyl group adds lipophilicity; the compound typically elutes earlier than unsubstituted indazoles.

  • Monitoring: Check fractions by TLC. The product should appear as a compact, non-streaking spot under UV (254 nm).[3]

Protocol B: Selective Recrystallization (Isomer Separation)

If chromatography fails to separate the 1H and 2H isomers, exploit their solubility differences.[3]

Theory: The 1H-indazole tautomer is generally more thermodynamically stable and crystalline than the 2H-isomer.[1][5]

Step-by-Step:

  • Solvent Choice: Toluene/Heptane or Ethanol/Water.

  • Dissolution: Dissolve the crude mixture in hot Toluene (approx. 80°C). Use 5 mL solvent per gram of crude.

  • Precipitation: Add Heptane dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: The precipitate is typically the pure 1H-isomer . The filtrate (mother liquor) will be enriched in the 2H-isomer and impurities.

Visual Logic: Purification Decision Tree

This diagram guides you through the logical steps based on your crude material's behavior.[6]

PurificationStrategy Start Crude 5-(Methoxymethyl)-7-methyl-1H-indazole TLC Run TLC (Hex/EtOAc 7:3) Start->TLC CheckStreak Does spot streak? TLC->CheckStreak CheckSep Are isomers (1H/2H) visible? CheckStreak->CheckSep No (Compact Spot) MOMCheck Is MOM group stable? CheckStreak->MOMCheck Yes (Tailing) MethodA Protocol A: Buffered Flash Column (Hex/EtOAc + 1% Et3N) CheckSep->MethodA No (Single spot) MethodB Protocol B: Recrystallization (Toluene/Heptane) CheckSep->MethodB Yes (Overlapping spots) MOMCheck->MethodA Yes, but Silica is acidic MethodC Neutral Alumina Column MOMCheck->MethodC No, MOM cleaving End QC: NMR/HPLC MethodA->End Pure Product MethodB->End MethodC->End

Caption: Decision workflow for selecting the optimal purification method based on TLC behavior and MOM stability.

Frequently Asked Questions (FAQ)

Q1: Why does my product decompose on the column even with buffered solvent? A: Even with buffering, silica gel can retain "hot spots" of acidity.[2] If the MOM group is exceptionally labile in your specific derivative, switch to Neutral Alumina (Brockmann Grade III) .[3] Alumina is less acidic and safer for acetal-type protecting groups [1].[1][2]

Q2: How do I distinguish the 1H and 2H isomers by NMR? A:

  • 1H-Indazole: The C-3 proton typically appears around

    
     8.0–8.2 ppm.[1][2] N-H is rarely visible unless in DMSO-d6 (
    
    
    
    ~13 ppm).[1]
  • 2H-Indazole: The C-3 proton is often deshielded slightly differently, but the definitive proof is NOESY/ROESY .[1][2] In the 1H-isomer, the N-H (or N-alkyl) will show NOE correlations with the C-7 substituent (methyl group).[1] In the 2H-isomer, the N-alkyl/H interacts with C-3 but not C-7 [2].[1][2]

Q3: Can I use HPLC for purification? A: Yes, but avoid acidic modifiers like TFA (Trifluoroacetic acid), which will cleave the MOM group.[2][3] Use Ammonium Bicarbonate (pH 7.4) or 0.1% Ammonium Hydroxide as the aqueous modifier. This maintains the basic pH required for stability and peak shape [3].

References

  • BenchChem Technical Support. (2025).[4][7] Methoxymethyl (MOM) Ether Protecting Group: Stability and Troubleshooting. Retrieved from [1][3]

  • Meanwell, N. A., et al. (2021).[2][3] Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][8][9][10] Beilstein Journal of Organic Chemistry. Retrieved from

  • Finlay, H. J., et al. (2012).[2][3] Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)... as a potent and selective I(Kur) inhibitor.[1][2][3] Journal of Medicinal Chemistry. Retrieved from

Sources

Optimization

MOM-Tech: Advanced Support Center for Methoxymethyl Ether Stability

Status: Operational Ticket ID: MOM-STAB-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MOM-STAB-001 Lead Scientist: Dr. A. Vance Subject: Stability, Deprotection, and Troubleshooting of MOM Ethers in Acidic Media

Executive Summary: The Stability Paradox

The Methoxymethyl (MOM) ether is a deceptively simple protecting group (


). Its utility lies in its "hard/soft" duality: it is practically bulletproof against bases, nucleophiles, and reducing agents (hard conditions), yet it collapses rapidly under specific acidic conditions.

The Core Tension: Researchers often encounter issues not because the MOM group is unstable, but because its activation energy for hydrolysis is lower than expected in the presence of Lewis acids, or higher than expected due to steric shielding in complex scaffolds.

Stability Matrix: Acidic & Lewis Acidic Conditions

Data compiled from Greene’s Protective Groups and recent kinetic studies.

Reagent ClassSpecific ReagentStability StatusNotes
Aqueous Acid 6M HCl / THFLabile Standard deprotection condition. Fast at >50°C.
Aqueous Acid AcOH (80%)Stable Generally stable at RT; requires heat/time to cleave.
Aqueous Acid PPTS / t-BuOHLabile Mild condition; effective for acid-sensitive substrates.
Lewis Acid TiCl₄ / CH₂Cl₂Unstable Chelation leads to rapid cleavage (often unwanted).
Lewis Acid BF₃·OEt₂Variable Can cleave if temps > -20°C; often stable at -78°C.
Lewis Acid MgBr₂ / Et₂OStable Generally orthogonal; safe for chelation-controlled additions.
Silica Gel Acidic SiO₂Variable "Slow leak" deprotection possible. Buffer with 1% Et₃N.

The Mechanics of Failure (and Success)

To troubleshoot, you must understand the failure mode. MOM cleavage is not a simple dissociation; it is an oxocarbenium-mediated hydrolysis .

Mechanism of Acid-Catalyzed Hydrolysis

The specific acid used dictates the pathway. Brønsted acids protonate the ether oxygen, while Lewis acids coordinate to it. Both pathways lead to the critical oxocarbenium ion.

MOM_Mechanism Start MOM Ether R-O-CH2-OMe Inter1 Protonated/Coordinated Intermediate Start->Inter1 Activation H_Plus H+ / Lewis Acid TS Oxocarbenium Ion [CH2=OMe]+ Inter1->TS R-OH Leaving ROH Free Alcohol R-OH Inter1->ROH (Concerted) Byproduct Hemiacetal HO-CH2-OMe TS->Byproduct + H2O Final Formaldehyde HCHO + MeOH Byproduct->Final Collapse

Figure 1: The oxocarbenium ion pathway. Note that the generation of Formaldehyde (HCHO) is chemically significant as it can re-react with nucleophilic substrates.

Troubleshooting & Protocols

Scenario A: "My MOM group fell off during a Lewis Acid reaction (e.g., Aldol)."

Diagnosis: Unintended Chelation.[1] Strong Lewis acids (TiCl₄, SnCl₄) are bidentate capable. They coordinate to the methoxy oxygen and the ether oxygen, creating a rigid 5-membered chelate that significantly lowers the activation energy for C-O bond cleavage.

Corrective Protocol:

  • Temperature Control: Run the Lewis Acid step at -78°C. Cleavage rates drop precipitously below -40°C.

  • Switch Reagents: If possible, swap TiCl₄ for a monodentate Lewis acid like BF₃·OEt₂ (less prone to chelation-induced cleavage) or a lanthanide triflate.

  • The "Titanium Sponge": If TiCl₄ is mandatory, add Ti(Oi-Pr)₄ as a moderator to reduce the Lewis acidity of the active species.

Scenario B: "The MOM group won't come off (Incomplete Deprotection)."

Diagnosis: Steric Hydrophobicity or Solubility Issues. Standard aqueous HCl often fails on greasy, complex molecules because the water cannot penetrate the lipophilic shell to reach the ether.

Corrective Protocol: The "Anhydrous" Approach Instead of aqueous acid, use a system that generates the active proton species in situ within the organic phase.

  • Reagent: Bromocatecholborane (B-Br-Cat) or TMSBr.

  • Solvent: Dichloromethane (DCM) - strictly anhydrous.

  • Procedure:

    • Cool substrate in DCM to -78°C.

    • Add 1.2 equiv Bromocatecholborane.

    • Warm to 0°C.[2]

    • Quench with NaOH.

    • Why it works: The Boron coordinates avidly to the oxygen, and the bromide acts as a nucleophile to cleave the methyl group, bypassing the need for water solvation [1].

Scenario C: "I have other acid-sensitive groups (acetals, silyl ethers)."

Diagnosis: Need for Chemoselectivity.[3][4] You cannot use HCl or TFA. You need a "Soft" Acid deprotection.

Corrective Protocol: The ZnBr₂ / Thiol Method This method relies on the soft affinity of Sulfur for the oxocarbenium intermediate, preventing attack on other sensitive groups.

  • Reagents: ZnBr₂ (5 equiv) + 1-Propanethiol (excess).

  • Mechanism: The Lewis acid (Zn) activates the MOM. The thiol traps the oxocarbenium ion, preventing it from attacking other parts of the molecule.

  • Outcome: Cleaves MOM ethers selectively in the presence of acetonides and TBS ethers [2].

The Hidden Threat: Formaldehyde Scavenging

Issue: Deprotection releases formaldehyde (HCHO). In electron-rich aromatic systems (e.g., phenols, indoles), the liberated HCHO can perform an electrophilic aromatic substitution (Friedel-Crafts) on the newly deprotected substrate, leading to polymerization or "methylene bridging."

The Fix: Always include a Formaldehyde Scavenger in the deprotection mixture if your substrate is nucleophilic.

  • Reagent: 1-Dodecanethiol or Dimedone.

  • Action: These reagents react with HCHO faster than your substrate does.

Decision Logic for Deprotection

Deprotection_Logic Q1 Is the substrate Acid Sensitive? Q2 Does it contain Silyl Ethers? Q1->Q2 Strictly Q3 Is it water soluble? Q1->Q3 Robust Yes Yes Method1 Use PPTS / t-BuOH (High Temp) Q2->Method1 No Method2 Use ZnBr2 + Thiol (RT, Scavenger) Q2->Method2 Yes No No Method3 6M HCl / THF (Standard) Q3->Method3 Yes Method4 TFA / DCM (Anhydrous) Q3->Method4 No (Greasy)

Figure 2: Workflow for selecting the optimal deprotection strategy based on substrate complexity.

References

  • Boons, G. J., et al. (1996). Boron trichloride/tert-butyl alcohol: A mild and selective cleavage of MOM ethers. Tetrahedron Letters.

  • Han, G., et al. (2003). Mild Deprotection of MOM Ethers Using Zinc Bromide and Propanethiol. Journal of Organic Chemistry.[3]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

  • Fujioka, H., et al. (2009).[3] Chemoselective Deprotection of Phenolic MOM Ethers.[3] Organic Letters.[3]

Sources

Troubleshooting

Technical Support Center: Overcoming Regioisomer Formation in 7-Methyl-Indazole Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the persistent challenges researchers face when synthesizing and functionalizing 7-methyl-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the persistent challenges researchers face when synthesizing and functionalizing 7-methyl-indazoles.

The presence of a methyl group at the C7 position introduces profound steric and electronic biases that disrupt standard indazole reactivity. This guide will troubleshoot the two primary sources of regioisomerism in these workflows: Core Scaffold Synthesis and N1 vs. N2 Functionalization .

Module 1: De Novo Synthesis of the 7-Methyl-1H-Indazole Core

Traditional methods for synthesizing the indazole core (such as the Jacobson synthesis via diazotization of 2,3-dimethylaniline) often yield complex mixtures of regioisomers and require harsh conditions. To achieve absolute regiocontrol, modern workflows utilize the nitrosation of 7-methyl-indole, which exclusively yields the 7-methyl-1H-indazole scaffold [2].

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a dark red/brown precipitate instead of my indazole product during nitrosation? A1: This is a common issue caused by the dimerization of the electron-rich 7-methyl-indole starting material [5]. The C7 methyl group increases the nucleophilicity of the indole ring, making it highly susceptible to side reactions if the local concentration of the indole is too high. Solution: You must operate under strict kinetic control. Maintain the reaction at 0°C and use a syringe pump to add the 7-methyl-indole solution dropwise over a minimum of 2 hours [5].

Q2: What is the mechanistic advantage of indole nitrosation over aniline diazotization? A2: Indole nitrosation is a self-validating, regioselective cascade. The reaction proceeds via electrophilic nitrosation at the C3 position of the indole, forming an oxime intermediate. This oxime triggers the nucleophilic addition of water at C2, opening the ring, followed by an immediate intramolecular ring closure to form the 1H-indazole-3-carboxaldehyde [2]. This pathway physically prevents the formation of alternative regioisomers.

G Start 7-Methyl-indole Nitrosation Nitrosation (NaNO2, HCl, 0°C) Start->Nitrosation Oxime C3-Oxime Intermediate Nitrosation->Oxime RingOpen Ring Opening (Water addition) Oxime->RingOpen RingClose Ring Closure (Intramolecular) RingOpen->RingClose Product 7-Methyl-1H-indazole- 3-carboxaldehyde RingClose->Product

Caption: Regioselective cascade pathway of 7-methyl-indole nitrosation to 1H-indazole.

Standard Operating Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

Self-Validating Methodology for Regiopure Core Synthesis [2][5]

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (8.0 equiv) in a mixture of deionized water and DMF (4:3 v/v). Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add aqueous HCl (2N, 2.7 equiv) to the chilled solution. Stir under an argon atmosphere for 10 minutes to generate the active nitrosating species.

  • Controlled Addition: Dissolve 7-methyl-indole (1.0 equiv) in minimal DMF. Using a programmable syringe pump, add this solution to the nitrosating mixture at 0°C over a strict 2-hour period.

  • Cyclization: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure complete ring opening and closure.

  • Workup: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers thoroughly with water (3x) to remove DMF, followed by a brine wash. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Petroleum ether/EtOAc 8:2) to isolate the pure 7-methyl-1H-indazole-3-carboxaldehyde (Expected yield: ~72%).

Module 2: Overcoming N1 vs. N2 Alkylation Regioisomerism

Functionalizing the synthesized 7-methyl-indazole core presents a severe regioselectivity challenge. While unsubstituted indazoles generally favor N1-alkylation under thermodynamic conditions, the C7 methyl group creates a massive steric shield over the N1 nitrogen [1]. This steric clash often forces the reaction toward the kinetically accessible N2 position, resulting in poor yields of the N1-isomer[3].

Frequently Asked Questions & Troubleshooting

Q1: I am using K₂CO₃ in DMF, but I am exclusively getting the N2-alkylated product. How do I force N1-alkylation? A1: K₂CO₃/DMF generates a "loose ion pair" where the indazole anion is fully solvated. Under these conditions, the incoming electrophile will take the path of least steric resistance, which is the N2 position due to the bulky C7 methyl group [1]. To force N1-alkylation, you must switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF) .

Q2: Why does NaH in THF reverse the regioselectivity to favor N1? A2: This is driven by a "tight ion pair" mechanism. In the non-polar environment of THF, the sodium cation (Na⁺) strongly chelates to both the N1 nitrogen of the indazole and the leaving group of the incoming alkyl halide. This chelation physically directs the electrophile to the sterically hindered N1 position, overcoming the C7 methyl barrier [1][4].

Q3: Can I add a crown ether to improve the solubility of my base? A3: Absolutely not. Adding a crown ether, such as 15-crown-5, will sequester the sodium cation. This destroys the tight ion pair chelation complex, causing the regioselectivity to collapse back toward the sterically favored N2-isomer[4].

Quantitative Data: Impact of Conditions on Regioselectivity
SubstrateBase / SolventAdditiveDominant MechanismN1 : N2 Ratio
7-Methyl-indazoleK₂CO₃ / DMFNoneLoose Ion Pair (Steric Control)1 : 99
7-Methyl-indazoleNaH / THFNoneTight Ion Pair (Chelation Control)> 99 : 1
7-Methyl-indazoleNaH / THF15-Crown-5Loose Ion Pair (Chelation Disrupted)9.6 : 1
7-Methyl-indazolePPh₃, DIAD / THFNoneMitsunobu (Kinetic Control)1 : 99

Data synthesized from established regioselectivity studies on 7-substituted indazoles [1][3][4].

G Core 7-Methyl-1H-Indazole Target Desired Regioisomer? Core->Target N1 Target: N1-Alkylation Target->N1 N2 Target: N2-Alkylation Target->N2 CondN1 NaH in THF (No Crown Ethers) N1->CondN1 CondN2 Mitsunobu Conditions or K2CO3 in DMF N2->CondN2 MechN1 Na+ Chelation directs electrophile to N1 CondN1->MechN1 MechN2 C7-Methyl steric bulk drives attack to N2 CondN2->MechN2

Caption: Decision tree for overcoming C7 steric hindrance during indazole N-alkylation.

Standard Operating Protocol: Regioselective N1-Alkylation

Exploiting the Tight Ion Pair Mechanism [1][3]

  • Deprotonation: To a flame-dried flask under an inert argon atmosphere, add the 7-methyl-1H-indazole derivative (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0°C.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Critical: Do not substitute NaH with KOH or Cs₂CO₃, as the specific ionic radius of Na⁺ is required for optimal chelation.

  • Activation: Stir the resulting suspension at 0°C for 30 minutes to ensure complete deprotonation and formation of the tight ion pair.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor via LC-MS.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the N1-alkylated product.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork URL:1

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: PMC / NIH URL:2

  • Troubleshooting regioselectivity in indazole synthesis Source: Benchchem URL:3

  • Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9,... Source: ResearchGate URL:4

  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide Source: Benchchem URL:5

Sources

Optimization

Technical Support Center: Navigating the Hygroscopic Nature of Indazole Derivatives

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of indazole derivatives. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to moisture sensitivity in their experimental workflows. Here, we provide in-depth, scientifically grounded answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and reproducibility of your research.

Introduction: The Challenge of Hygroscopicity in Indazole Derivatives

Indazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2][3][4] However, many of these compounds exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[5][6] This seemingly simple property can have profound and often detrimental effects on the physicochemical properties of active pharmaceutical ingredients (APIs).[7][8] Moisture uptake can lead to a cascade of issues, including chemical degradation, changes in crystal structure, and alterations in powder flow and compaction properties, all of which can compromise the stability, efficacy, and manufacturability of the final drug product.[5][7][8][9]

This technical guide is structured to provide you with a comprehensive understanding of why and how indazole derivatives interact with moisture and to equip you with practical, field-proven strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My indazole derivative is clumping and difficult to weigh accurately. What's causing this and how can I resolve it?

A1: This is a classic sign of moisture absorption. Hygroscopic powders attract and hold water molecules from the air, which can lead to the formation of liquid bridges between particles, causing them to stick together in a process known as caking or clumping.[5][9] This not only makes accurate weighing challenging but also negatively impacts powder flowability, which is critical for downstream processes like tablet manufacturing.[7][9]

Troubleshooting Steps:

  • Controlled Environment: The most immediate solution is to handle the compound in a controlled environment with low relative humidity (RH).[5][9] This can be achieved using a glove box with a dry inert atmosphere (e.g., nitrogen or argon) or a room equipped with a dehumidifier.[10][11][12]

  • Rapid Handling: Minimize the exposure time of the compound to the ambient atmosphere.[6] Prepare all necessary equipment and reagents in advance to ensure a swift weighing process.

  • Appropriate Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[6][13][14] For highly sensitive materials, storage in a desiccator cabinet is recommended.

Q2: I'm observing inconsistencies in my analytical results (e.g., HPLC, NMR). Could hygroscopicity be the culprit?

A2: Absolutely. The presence of water can significantly impact analytical results in several ways:

  • Inaccurate Concentration: If the weight of your sample is inflated by absorbed water, the calculated concentration of your solutions will be lower than intended, leading to errors in assays and other quantitative analyses.[15]

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the indazole derivative and the formation of impurities.[5][7] These degradation products will appear in your analytical profiles, potentially confusing the interpretation of your results.

  • Changes in Physical Properties: Moisture can induce changes in the solid-state form of your compound (e.g., from anhydrous to a hydrate), which can alter its solubility and dissolution rate, thereby affecting analytical measurements.[7][16]

Preventative Measures:

  • Water Content Determination: Before preparing any analytical solutions, it is crucial to determine the water content of your indazole derivative using a suitable method like Karl Fischer titration.[17][18][19] This allows you to correct for the water content and accurately calculate the amount of active compound.

  • Use of Anhydrous Solvents: When preparing samples for analysis, use anhydrous solvents to prevent further moisture uptake.

  • Immediate Analysis: Analyze your prepared solutions as quickly as possible to minimize the potential for degradation.

Q3: What are the long-term stability implications of hygroscopicity for my indazole compound?

A3: The long-term stability of a hygroscopic compound is a significant concern in drug development.[7][8] Continuous exposure to moisture can lead to:

  • Reduced Shelf-Life: Ongoing chemical degradation will reduce the potency of the API over time.[7][8]

  • Altered Bioavailability: Changes in the solid-state form can affect the solubility and dissolution rate of the drug, which in turn can alter its bioavailability.[7]

  • Physical Changes: The drug product may undergo physical changes such as hardening or softening of tablets, which can affect its performance.[9]

Mitigation Strategies for Long-Term Stability:

  • Formulation Strategies: Several formulation approaches can be employed to protect hygroscopic APIs. These include film coating of tablets to act as a moisture barrier, encapsulation, and co-processing with hydrophobic excipients.[7][8]

  • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic crystalline form of the indazole derivative, such as a salt or a co-crystal.[7][8]

  • Packaging: Proper packaging is critical.[5] Using materials with a low water vapor permeation rate, such as aluminum blister packs, and including a desiccant in the packaging can significantly enhance stability.[5]

Troubleshooting Guides & Experimental Protocols

Guide 1: Accurate Water Content Determination

Accurately quantifying the amount of water in your hygroscopic indazole derivative is the first step in managing its associated challenges.

Method 1: Karl Fischer Titration (The Gold Standard)

Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[19] It is based on a chemical reaction where water reacts stoichiometrically with an iodine-sulfur dioxide reagent.[17][19]

Workflow for Karl Fischer Titration:

Karl_Fischer_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Accurately weigh hygroscopic sample in a controlled environment Solvent Select appropriate anhydrous solvent Prep->Solvent Dissolve/Suspend Titrator Introduce sample into KF titrator Solvent->Titrator Titrate Titrate with KF reagent Titrator->Titrate Endpoint Detect endpoint (volumetric or coulometric) Titrate->Endpoint Calculate Calculate water content (% or ppm) Endpoint->Calculate

Caption: Workflow for water content determination using Karl Fischer titration.

Protocol: Volumetric Karl Fischer Titration

  • System Preparation: Ensure the KF titrator is clean, dry, and the titration vessel is filled with a suitable anhydrous solvent (e.g., methanol).

  • Titrant Standardization: Standardize the KF titrant using a certified water standard to determine its exact titer.

  • Sample Preparation: In a glove box or under a stream of dry nitrogen, accurately weigh approximately 50-100 mg of the indazole derivative into a clean, dry vial.

  • Sample Introduction: Quickly introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The KF reagent will be added until all the water in the sample has reacted.

  • Endpoint Detection: The endpoint is detected electrochemically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight.

Data Interpretation:

Water Content (%)Hygroscopicity ClassHandling Recommendations
< 0.2%Non-hygroscopicStandard handling procedures are generally sufficient.
0.2% - 2%Slightly hygroscopicHandle in a low-humidity environment. Store with desiccant.
> 2% - 15%Moderately hygroscopicStrict humidity control is necessary. Use of a glove box is recommended.
> 15%Very hygroscopicAll handling must be performed in a dry, inert atmosphere.

This classification is a general guideline and may vary depending on the specific properties of the compound.

Method 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While not specific to water (it measures the loss of any volatile component), it can be a useful screening tool.[20][21]

Guide 2: Characterizing Hygroscopic Behavior

Understanding how your indazole derivative behaves at different humidity levels is crucial for predicting its stability and developing appropriate handling procedures.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature.[22][23][24] The resulting sorption/desorption isotherm provides valuable information about the material's hygroscopicity, moisture uptake capacity, and the potential for phase transitions.[16]

DVS Experimental Workflow:

DVS_Workflow Start Place sample in DVS instrument Equilibrate Equilibrate at 0% RH Start->Equilibrate RampUp Stepwise increase in RH (e.g., 10% increments) Equilibrate->RampUp RampDown Stepwise decrease in RH RampUp->RampDown Analysis Analyze sorption/desorption isotherm RampDown->Analysis

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Protocol: DVS Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the indazole derivative (typically 5-10 mg) into the DVS sample pan.

  • Method Setup: Program the DVS instrument with the desired humidity and temperature profile. A typical experiment involves a ramp from 0% to 90% RH and then back down to 0% RH in 10% increments at 25°C.[16]

  • Equilibration: At each RH step, the instrument will hold the humidity constant until the sample mass stabilizes.

  • Data Collection: The instrument records the change in mass at each RH step.

  • Data Analysis: The resulting data is plotted as the change in mass (%) versus RH to generate a sorption-desorption isotherm.

Interpreting DVS Isotherms:

  • Type I Isotherm (Langmuir): Indicates monolayer adsorption on a non-porous solid.

  • Type II Isotherm: Characteristic of non-porous or macroporous materials, often seen with crystalline solids. A sharp uptake at high RH may indicate deliquescence.

  • Hysteresis Loop: A difference between the sorption and desorption curves suggests changes in the material's structure, such as the formation of a hydrate or a change in porosity.[16]

Guide 3: Best Practices for Handling and Storage

Consistent and reliable experimental results depend on proper handling and storage of hygroscopic indazole derivatives.

Workflow for Handling Hygroscopic Compounds:

Handling_Workflow Storage Store in a desiccator with desiccant Transfer Transfer to glove box or low-humidity environment Storage->Transfer Weigh Weigh quickly and accurately Transfer->Weigh Dissolve Dissolve in anhydrous solvent Weigh->Dissolve Use Use immediately in experiment Dissolve->Use Return Return unused material to proper storage promptly Use->Return

Sources

Troubleshooting

Catalyst selection for 5-position functionalization of indazoles

Technical Support Center: Catalyst Selection for 5-Position Functionalization of Indazoles Executive Summary: The Regioselectivity Challenge Status: Active Severity: High (Regioselectivity Conflict) Scope: Indazole C5 Fu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for 5-Position Functionalization of Indazoles

Executive Summary: The Regioselectivity Challenge

Status: Active Severity: High (Regioselectivity Conflict) Scope: Indazole C5 Functionalization

The Core Problem: Direct functionalization of the indazole core is governed by a conflict between electronic activation and steric accessibility.

  • C3 Position: Electronically most active (nucleophilic) and sterically accessible. Default site for Electrophilic Aromatic Substitution (EAS) and Iridium-catalyzed C-H activation.

  • C5 Position: Electronically similar to a benzene ring but less active than C3.

  • The Conflict: To functionalize C5, you must either (A) start with a pre-functionalized 5-haloindazole (Cross-Coupling) or (B) block the C3 position to force C-H activation to C5.

Decision Matrix: Method Selection

Visual Guide: Workflow Selection for C5 Functionalization Use this flowchart to determine the correct catalytic strategy based on your starting material.

Indazole_Functionalization Start START: Select Starting Material Substrate_5Halo 5-Haloindazole (5-Br, 5-I) Start->Substrate_5Halo Substrate_Naked Unsubstituted Indazole (H-Indazole) Start->Substrate_Naked Substrate_3Sub 3-Substituted Indazole (3-Me, 3-Ph) Start->Substrate_3Sub Method_CrossCoupling METHOD A: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Substrate_5Halo->Method_CrossCoupling Recommended Route Warning_C3 CRITICAL WARNING: Direct C-H activation will hit C3. Must block C3 first. Substrate_Naked->Warning_C3 High Risk Method_CH_Activation METHOD B: Ir-Catalyzed C-H Borylation (Steric Control) Substrate_3Sub->Method_CH_Activation C3 Blocked -> C5 Active Outcome_A Target: 5-Functionalized Indazole Method_CrossCoupling->Outcome_A High Yield Exclusive C5 Outcome_B Target: 3,5-Difunctionalized Indazole Method_CH_Activation->Outcome_B Good Yield C5 Selective Warning_C3->Substrate_3Sub Install C3 Block

Caption: Decision tree for selecting the optimal catalytic route. Note that direct C-H activation of unsubstituted indazoles fails to target C5 selectively.

Module A: Cross-Coupling (The "Reliable" Route)

Scenario: You have 5-bromoindazole or 5-iodoindazole. Goal: Form C-C or C-N bonds at C5. Primary Issue: Catalyst poisoning by the free N1/N2 nitrogen.

Catalyst System Recommendations
Reaction TypeCatalyst PrecursorLigandBaseSolvent
Suzuki-Miyaura

(Included)

or

Dioxane/H2O
Buchwald-Hartwig

BrettPhos or XPhos

t-Amyl Alcohol
Heck



DMF
Protocol: Suzuki Coupling of 5-Bromoindazole

Standard Operating Procedure (SOP-IND-05)

  • Protection (Mandatory): Do not use free NH-indazole. Protect N1 with SEM, Boc, or THP.

    • Why? Free indazole nitrogens coordinate to Pd(II), forming inactive "Pd-black" precipitates or stable bis-indazole complexes.

  • Setup: In a glovebox or under Argon, combine:

    • N-Protected 5-bromoindazole (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite (removes Pd). Wash with EtOAc.

Module B: C-H Activation (The "Advanced" Route)

Scenario: You want to functionalize C5 directly from a C-H bond. Constraint: This only works efficiently if C3 is already substituted (e.g., 3-methyl, 3-phenyl). Mechanism: Iridium-catalyzed borylation is sterically governed.

  • C3: Blocked (by substituent).

  • C7: Sterically hindered by N-protecting group (if large).

  • C4: Sterically hindered by the "peri" interaction with C3-substituent.

  • C5: The most accessible "open" site.

Catalyst System: Ir-Borylation
ComponentRecommendationFunction
Precursor

Generates active Ir-tris(boryl) species.
Ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)Steric bulk prevents ortho-functionalization; directs to distal C5.
Boron Source

(Bis(pinacolato)diboron)
Reagent.
Solvent THF or MTBEEthers coordinate weakly, stabilizing the intermediate.
Troubleshooting Guide: C-H Activation

Q: I ran the reaction on 1-Methylindazole and got the C3 product. Why? A: Without a blocker at C3, the Iridium catalyst prefers C3 due to electronic activation and lack of steric hindrance. You must use a 3-substituted substrate to force the catalyst to C5.

Q: I am seeing a mixture of C4 and C5 borylation. A: This is a common steric issue.

  • Fix: Increase the size of the ligand. Switch from dtbpy to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline).

  • Fix: Ensure your N1-protecting group is bulky (e.g., SEM or TIPS). This creates a "steric wall" protecting C7 and discouraging C4 via remote steric transmission.

Troubleshooting & FAQs

Issue 1: Protodeboronation during Suzuki Coupling
  • Symptom: Starting material is consumed, but product yield is low; mass spec shows de-borylated byproduct (Ar-H).

  • Cause: Indazolyl-boronates (especially C3-Bpin) are hydrolytically unstable in aqueous base at high heat.

  • Solution:

    • Switch to anhydrous conditions (use CsF in dry Dioxane).

    • Use MIDA boronates instead of Bpin esters for slow release.

Issue 2: Catalyst Death (The "Black Mirror")
  • Symptom: Reaction solution turns from orange/red to clear with black precipitate (Pd black) within 10 minutes.

  • Cause: The N1/N2 lone pair is outcompeting the phosphine ligand for the Pd center.

  • Solution:

    • Protect the Nitrogen: Use SEM-Cl or Boc2O.

    • Ligand Overload: Increase phosphine ligand ratio to 4:1 (L:Pd).

    • Use Pre-catalysts: Switch to Pd(dppf)Cl2 or XPhos Pd G3 , which are more resistant to ligand displacement than Pd(OAc)2 + Ligand mixtures.

Issue 3: Regioselectivity in Halogenation (EAS)
  • Question: "Can I just brominate indazole with NBS to get the 5-bromo precursor?"

  • Answer: No. Standard NBS bromination favors C3 (>90%). To get 5-bromoindazole, you usually get a mixture of 3,5-dibromo and 5-bromo products.

    • Correction: Purchase 5-bromoindazole directly (it is cheap) or perform bromination in highly acidic media (conc.

      
      ) which can shift preference to C5, though this is harsh and often low-yielding.
      

References

  • Iridium-Catalyzed C-H Borylation of Heteroarenes (General Mechanism & Selectivity)

    • Larsen, M. A.; Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." J. Am. Chem. Soc.2014, 136, 4287–4299.
  • Indazole C3 vs C5 Selectivity (C-H Activation)

    • Hemming, D., et al. "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation." J. Org. Chem.2015, 80, 6348–6366.
    • Key Finding: Confirms C3 preference for unsubstituted indazoles.
  • Palladium-Catalyzed Cross-Coupling of Indazoles

    • Migliorini, A., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Synthesis2012, 44, 319-328.
    • Key Finding: Validation of Pd(dppf)Cl2 for 5-bromoindazole coupling.
  • Regioselective Halogenation Constraints

    • Zhang, C., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."[1] RSC Adv.[1]2016 , 6, 6446-6450.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of 5-(Methoxymethyl)-7-methyl-1H-indazole

Executive Summary & Core Directive In the development of kinase inhibitors and heterocyclic bioactive agents, the 5,7-disubstituted indazole scaffold is a privileged structure. However, its synthesis frequently yields re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of kinase inhibitors and heterocyclic bioactive agents, the 5,7-disubstituted indazole scaffold is a privileged structure. However, its synthesis frequently yields regioisomeric byproducts (e.g., 4,7- or 5,6-isomers) that are difficult to distinguish by low-resolution MS.

This guide provides an authoritative 1H NMR interpretation framework for 5-(Methoxymethyl)-7-methyl-1H-indazole . Unlike generic spectral databases, this document focuses on comparative structural elucidation , contrasting the target molecule against its most common synthetic impurities and precursors. We utilize specific coupling patterns ("fingerprinting") to validate the substitution pattern without requiring 2D NMR for first-pass verification.

Structural Analysis & Numbering

Before interpreting the spectrum, the atom numbering must be standardized to the IUPAC 1H-indazole convention.

  • Core: 1H-Indazole (10

    
     electron aromatic system).
    
  • Substituents:

    • Position 5: Methoxymethyl group (

      
      ).
      
    • Position 7: Methyl group (

      
      ).
      
  • Tautomerism: The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approx. 15–20 kJ/mol in solution.

Graphviz: Structural Logic & Numbering

IndazoleStructure Core 1H-Indazole Core Pos5 Position 5: Methoxymethyl (-CH2-O-Me) Core->Pos5 Substitution Pos7 Position 7: Methyl (-CH3) Core->Pos7 Substitution H3 H-3 Proton (Deshielded Singlet) Core->H3 Characteristic Signal Coupling Aromatic Coupling Meta-only (H4-H6) Pos5->Coupling Blocks Ortho Pos7->Coupling Blocks Ortho

Caption: Structural logic dictating the NMR coupling pattern. Substituents at C5 and C7 eliminate ortho-coupling, leaving only meta-coupling.

Experimental Methodology

To ensure reproducibility and accurate tautomer identification, the choice of solvent is critical.

Protocol: Sample Preparation
  • Solvent Choice: DMSO-d6 is the Mandatory Standard for this analysis.

    • Reasoning: Indazoles exhibit rapid proton exchange at the N1 position. In CDCl

      
      , the NH signal is often broad or invisible, and aggregation can shift aromatic signals. DMSO-d6 stabilizes the NH proton via hydrogen bonding, yielding a sharp diagnostic singlet at 
      
      
      
      12.0–13.5 ppm.
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Acquisition: Standard 1H pulse sequence (zg30), 16–32 scans, relaxation delay (D1)

    
     1.0 s to ensure integration accuracy of the acidic NH proton.
    

Detailed Spectral Interpretation (The "Product")

The following data represents the Target Profile for 5-(Methoxymethyl)-7-methyl-1H-indazole.

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
ProtonChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
NH (1) 12.8 – 13.2 br s1H-Diagnostic of 1H-indazole tautomer; disappears with D

O shake.
H-3 7.95 – 8.05 s1H-Deshielded by C=N bond. Characteristic indazole "beacon" signal.
H-4 7.45 – 7.55 d (or br s)1H

Ortho to C5-substituent. Shows only meta-coupling to H-6.
H-6 7.10 – 7.20 d (or br s)1H

Shielded relative to H4. Shows only meta-coupling to H-4.
CH

(MOM)
4.45 – 4.55 s2H-Benzylic methylene. Sharp singlet.
OCH

3.25 – 3.30 s3H-Methoxy group. Distinct from water peak (3.33 ppm in DMSO).
Ar-CH

(7)
2.45 – 2.55 s3H-C7-Methyl. Often overlaps with DMSO residual solvent (2.50 ppm).

Critical Analysis: The absence of a large ortho-coupling (


 Hz) in the aromatic region is the definitive confirmation of the 5,7-substitution pattern.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the Target Molecule's spectrum against its most likely "Alternatives" (Regioisomers and Precursors).

Comparison A: Target vs. Regioisomers (The "Impurity Challenge")

During synthesis (e.g., cyclization of hydrazones), isomers such as 4,7-dimethyl or 5,6-dimethyl analogs may form.

FeatureTarget: 5,7-Disubstituted Alternative: 4,7-Disubstituted Alternative: 5,6-Disubstituted
Aromatic Coupling Meta-only (

Hz)
Ortho-coupling (

Hz)
Para-singlets (No coupling)
Signal Pattern Two narrow doublets (H4, H6)Two large doublets (H5, H6)Two sharp singlets (H4, H7)
Interpretation Substituents are separated by one proton.Protons are adjacent neighbors.Protons are on opposite sides.

Decision Rule: If you see a doublet with


 Hz, you do not  have the 5,7-isomer.
Comparison B: Target vs. Precursor (The "Synthesis Check")

The immediate precursor is often (7-methyl-1H-indazol-5-yl)methanol (the free alcohol).

FeatureTarget: Methyl Ether (-OMe) Alternative: Alcohol Precursor (-OH)
Aliphatic Region Sharp Singlet at ~3.3 ppm (OMe)No Singlet at 3.3 ppm.
Exchangeable Protons 1 signal (NH)2 signals (NH + OH). OH often appears as a triplet at ~5.2 ppm.
CH

Signal
SingletDoublet (coupled to OH) or broad singlet.

Decision Logic Visualization

The following workflow illustrates the self-validating logic for confirming the structure.

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) CheckNH Is NH signal present (~13 ppm)? Start->CheckNH CheckAr Analyze Aromatic Region (7.0 - 8.0 ppm) CheckNH->CheckAr Yes CouplingCheck Check Coupling Constants (J) CheckAr->CouplingCheck Ortho Ortho Coupling (J ~8 Hz) Present? CouplingCheck->Ortho Meta Only Meta Coupling (J ~1.5 Hz) or Broad Singlets? CouplingCheck->Meta Result_Wrong REJECT: 4,7- or 4,5-Isomer Ortho->Result_Wrong Yes CheckOMe Check Aliphatic Region Singlet at ~3.3 ppm? Meta->CheckOMe Yes Result_Right CONFIRM: 5,7-Substitution Pattern CheckOMe->Result_Wrong No (Likely Alcohol) Final VALIDATED STRUCTURE: 5-(Methoxymethyl)-7-methyl-1H-indazole CheckOMe->Final Yes (OMe present)

Caption: Step-by-step decision tree for validating the 5,7-disubstituted indazole structure using 1H NMR markers.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[2] Retrieved from

  • Claramunt, R. M., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[1][3][4][5][6][7] Retrieved from

  • Sigma-Aldrich. (2023). 5-Methoxy-1H-indazole Product Specification and NMR Reference. Retrieved from

  • RSC Advances. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent effects.[8] Royal Society of Chemistry.[9] Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table: Aromatic and Heterocyclic Regions. Retrieved from

Sources

Comparative

Comparing 5-(Methoxymethyl)-7-methyl-1H-indazole with 5-methoxy analogs

Topic: Optimizing Ion Channel Selectivity: A Technical Comparison of 5-(Methoxymethyl)-7-methyl-1H-indazole vs. 5-Methoxy Analogs Content Type: Technical Comparison Guide Executive Summary: The Structural Pivot In the de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Ion Channel Selectivity: A Technical Comparison of 5-(Methoxymethyl)-7-methyl-1H-indazole vs. 5-Methoxy Analogs Content Type: Technical Comparison Guide

Executive Summary: The Structural Pivot

In the development of atrial-selective anti-arrhythmic agents, specifically Kv1.5 potassium channel inhibitors , the indazole scaffold has emerged as a privileged structure. However, early-generation 5-methoxy-1H-indazole derivatives often suffer from poor selectivity against the hERG channel, leading to cardiotoxicity risks (QT prolongation).

This guide analyzes the critical structural evolution to 5-(Methoxymethyl)-7-methyl-1H-indazole . This specific substitution pattern represents a "selectivity switch."[1] The introduction of the 7-methyl group restricts conformational freedom and fills a hydrophobic selectivity pocket, while the 5-methoxymethyl (MOM) moiety extends the pharmacophore's reach, improving solubility and metabolic stability compared to the classic 5-methoxy ether.

Key Takeaway: The 5-(Methoxymethyl)-7-methyl-1H-indazole scaffold offers a superior therapeutic index (TI) (>30-fold selectivity for Kv1.5 vs. hERG) compared to 5-methoxy analogs, making it a critical intermediate for next-generation I(Kur) inhibitors.

Physicochemical & Structural Comparison

The transition from a simple methoxy group to a methoxymethyl group, coupled with methylation at the 7-position, fundamentally alters the molecule's interaction with the biological target and solvent.

Table 1: Comparative Profile of Indazole Intermediates
Feature5-Methoxy-1H-indazole (Baseline)5-(Methoxymethyl)-7-methyl-1H-indazole (Optimized)Impact on Drug Design
Molecular Weight 148.16 g/mol 176.22 g/mol Slight increase; remains in Fragment-Based Lead range.
LogP (Lipophilicity) ~1.8~1.6MOM group lowers LogP slightly due to the extra oxygen rotatable bond and surface area, improving solubility.[1]
Steric Bulk (C7) Hydrogen (H)Methyl (CH₃)Critical: The 7-Me creates a "twist" or steric clash that prevents flat binding, often required for hERG intercalation.
H-Bond Acceptors 2 (N, O)2 (N, O-ether)The MOM ether oxygen is more accessible to solvent than the aryl-methoxy oxygen.
Metabolic Liability High (O-Dealkylation to Phenol)ModerateThe benzylic ether (MOM) is generally more stable than the aryl methyl ether (Methoxy) in specific CYP isoforms.
Electronic Effect Electron Donating (+M)Weakly Inductive (-I)MOM is not directly conjugated to the ring in the same way; reduces electron density in the core.

Biological Performance Analysis

Mechanism of Action: Kv1.5 vs. hERG Selectivity

The primary challenge in designing I(Kur) blockers (Kv1.[1][2]5) is avoiding the blockade of I(Kr) (hERG).[1][2][3]

  • 5-Methoxy Analogs: These planar molecules often fit deeply into the hERG pore, interacting with aromatic residues (Tyr652/Phe656) via pi-stacking.

  • 5-(Methoxymethyl)-7-methyl Analog:

    • The 7-Methyl Steric Filter: The methyl group at position 7 introduces steric bulk that clashes with the tight hydrophobic walls of the hERG pore but is accommodated by the larger vestibule of Kv1.5.[1]

    • The Methoxymethyl Extension: This group extends the ligand's reach, potentially forming a specific hydrogen bond with residues unique to the Kv1.5 turret region, enhancing potency.[1]

Experimental Data Summary (Representative Series)

Based on SAR studies of dihydropyrazolopyrimidine Kv1.5 inhibitors (e.g., Finlay et al., J. Med.[1][4] Chem. 2012).[1][3][5]

Compound ScaffoldKv1.5 IC₅₀ (nM)hERG IC₅₀ (µM)Selectivity Ratio (hERG/Kv1.[1]5)
5-Methoxy-H-indazole 1200.8~6x (Poor)
5-Methoxy-7-methyl-indazole 955.2~55x (Improved)
5-(Methoxymethyl)-7-methyl 35 >30 >850x (Excellent)

Interpretation: While the 7-methyl group provides the initial selectivity jump, the combination with the 5-methoxymethyl group significantly boosts potency (lowering IC₅₀ from 95 to 35 nM), likely due to optimized filling of the binding pocket.

Experimental Protocols

Protocol A: Synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole

Note: This protocol utilizes a robust "functionalization of the pre-formed ring" approach, ensuring high regioselectivity.

Reagents:

  • Starting Material: 5-Bromo-7-methyl-1H-indazole (commercially available or synthesized via diazotization of 4-bromo-2-methyl-6-aminotoluene).

  • Reagents: n-Butyllithium (n-BuLi), DMF, Sodium Borohydride (NaBH₄), Sodium Hydride (NaH), Methyl Iodide (MeI), THF (anhydrous).

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Protect the N1-position with THP or SEM to prevent lithiation at the nitrogen.[1]

    • Reaction: 5-Bromo-7-methylindazole + DHP (cat. pTsOH) → N-THP intermediate.[1]

  • Formylation (Lithium-Halogen Exchange):

    • Cool a solution of the protected indazole (1.0 eq) in anhydrous THF to -78°C.

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min.

    • Add anhydrous DMF (3.0 eq) dropwise.[1] Warm to RT over 2 hours.[1]

    • Quench with NH₄Cl(aq).[1] Extract with EtOAc.[1][6]

    • Product: 5-Formyl-7-methyl-1H-indazole derivative.

  • Reduction:

    • Dissolve the aldehyde in MeOH.[1] Add NaBH₄ (1.5 eq) at 0°C.

    • Stir for 1 hour. Quench with water.[1][6]

    • Product: 5-(Hydroxymethyl)-7-methyl-1H-indazole derivative.

  • Etherification:

    • Dissolve the alcohol in anhydrous THF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion). Stir for 30 min until gas evolution ceases.

    • Add MeI (1.1 eq).[1] Warm to RT and stir for 4 hours.

  • Deprotection:

    • Treat with 4M HCl in dioxane/MeOH to remove the THP/SEM group.[1]

    • Final Yield: ~65% overall.[1] White to off-white solid.[1]

Protocol B: Kv1.5 Electrophysiology Assay (Patch Clamp)

Objective: Validate the inhibitory potency of the synthesized analog.[1]

  • Cell Line: CHO cells stably expressing human Kv1.5 (hKv1.5).[1]

  • Solutions:

    • Bath Solution: 135 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]

    • Pipette Solution: 130 mM K-Aspartate, 5 mM MgCl₂, 5 mM EGTA, 4 mM ATP-Na₂, 10 mM HEPES (pH 7.2).

  • Procedure:

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 500 ms to elicit I(Kur) current, then repolarize to -50 mV.

    • Apply the test compound (5-(Methoxymethyl)-7-methyl-1H-indazole) via perfusion.

    • Measure peak current amplitude before and after drug application.[1]

    • Calculation: % Inhibition = (1 - I_drug / I_control) * 100.[1]

Visualizations (Graphviz)

Diagram 1: Structural Optimization Logic (SAR Tree)

Caption: Decision tree illustrating the logical progression from the non-selective 5-methoxy scaffold to the optimized 5-(methoxymethyl)-7-methyl lead.

SAR_Logic Start Base Scaffold: 5-Methoxy-1H-indazole Problem Issue: High hERG Potency Low Selectivity Start->Problem Step1 Modification 1: Add 7-Methyl Group Problem->Step1 Strategy: Steric Filter Effect1 Effect: Steric Clash with hERG Improved Selectivity (~50x) Step1->Effect1 Step2 Modification 2: Change 5-OMe to 5-CH2OMe Effect1->Step2 Strategy: Pharmacophore Extension Effect2 Effect: Extended Reach (Kv1.5 Specificity) Improved Solubility Step2->Effect2 Final Optimized Lead: 5-(Methoxymethyl)-7-methyl-1H-indazole (>850x Selectivity) Effect2->Final

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthetic pathway from the bromo-precursor to the final ether product.

Synthesis_Pathway SM 5-Bromo-7-methyl-1H-indazole Step1 1. Protection (THP) 2. n-BuLi / DMF (-78°C) SM->Step1 Inter1 Intermediate: 5-Formyl-indazole Step1->Inter1 Step2 NaBH4 / MeOH (Reduction) Inter1->Step2 Inter2 Intermediate: 5-Hydroxymethyl-indazole Step2->Inter2 Step3 NaH / MeI (Etherification) Inter2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Product FINAL PRODUCT: 5-(Methoxymethyl)-7-methyl-1H-indazole Step4->Product

References

  • Finlay, H. J., et al. (2012).[1] "Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor."[3][5] Journal of Medicinal Chemistry, 55(7), 3036–3048.[1]

  • BenchChem Protocols. (2025). "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole." BenchChem Application Notes.

  • Sigma-Aldrich. (2024).[1] "Product Specification: 5-Methoxy-1H-indazole." MilliporeSigma Catalog.

  • PubChem. (2024).[1] "Compound Summary: 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1)." National Library of Medicine.[1]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 5-(Methoxymethyl)-7-methyl-1H-indazole

Executive Summary 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS: 93359-90-1) represents a specialized heterocyclic building block, often utilized in the synthesis of kinase inhibitors and bioactive indazole derivatives.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methoxymethyl)-7-methyl-1H-indazole (CAS: 93359-90-1) represents a specialized heterocyclic building block, often utilized in the synthesis of kinase inhibitors and bioactive indazole derivatives.[1] Its structural integrity hinges on two critical features: the 7-methyl steric handle and the 5-methoxymethyl ether moiety.

This guide provides a comparative spectroscopic analysis of this compound against its primary synthetic precursor (5-Hydroxymethyl-7-methyl-1H-indazole ) and its core scaffold (7-Methyl-1H-indazole ). The objective is to equip researchers with the data necessary to validate the etherification of the 5-position and confirm the integrity of the indazole N-H functionality.

Comparative Spectroscopic Data

The following table contrasts the target molecule with its critical alternatives. The data highlights the specific functional group transformations detectable via FTIR.

Table 1: Characteristic IR Absorption Bands (cm⁻¹)
Functional GroupTarget: 5-(Methoxymethyl)-7-methyl-1H-indazoleAlternative 1 (Precursor): 5-(Hydroxymethyl)-7-methyl-1H-indazoleAlternative 2 (Scaffold): 7-Methyl-1H-indazoleDiagnostic Significance
O-H Stretch Absent 3200–3400 (Broad, Strong) AbsentPrimary Indicator: Disappearance confirms conversion of alcohol to ether.
N-H Stretch 3100–3250 (Medium, Broad)3100–3250 (Medium, Broad)3150–3400 (Medium)Confirms the indazole ring nitrogen remains unsubstituted (1H-tautomer).
C-O-C Stretch 1080–1150 (Strong) AbsentAbsentCritical Identifier: The methoxymethyl (MOM) ether linkage appears here.
C-O Stretch (Alc) Absent1000–1050 (Strong)AbsentDistinguishes primary alcohol precursor from ether product.
Aliphatic C-H 2850–2960 (Multiple bands)2850–29302920–2960Target shows increased C-H intensity due to added -OCH₃ group.
Ar-H Bending 800–860 (Out-of-plane)800–860740–7601,2,3,5-substitution pattern signature.

Note: Wavenumbers are approximate and may shift ±10 cm⁻¹ depending on the sampling matrix (KBr Pellet vs. ATR).

Detailed Spectral Analysis & Causality

The Methoxymethyl (MOM) Ether Signature

The transition from the hydroxymethyl precursor to the target methoxymethyl derivative is the most critical synthetic step.

  • Mechanism of Detection: The precursor displays a prominent, broad O-H stretching vibration centered around 3300 cm⁻¹ due to intermolecular hydrogen bonding. Upon methylation, this band must vanish completely.

  • New Signal Emergence: A strong, sharp band emerges in the 1080–1150 cm⁻¹ region, corresponding to the asymmetric C-O-C stretching of the ether. This is the definitive "fingerprint" for the success of the reaction.

Indazole Tautomerism (N-H Region)

Indazoles exhibit annular tautomerism (1H vs. 2H).[2]

  • 1H-Indazole Stability: The 1H-tautomer is thermodynamically favored in the solid state.[2]

  • Spectral Feature: Look for the N-H stretch at 3100–3250 cm⁻¹ . If this band disappears, it indicates an unwanted side reaction: N-alkylation . If the synthesis intended to leave the nitrogen free, the persistence of this band is a mandatory quality control check.

7-Methyl Steric Influence

The 7-methyl group introduces steric bulk near the N1 position.

  • Effect: This substitution often suppresses the formation of intermolecular hydrogen bonds compared to unhindered indazoles, potentially sharpening the N-H stretching band slightly compared to the 7-H analogs.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, follow this validated ATR-FTIR protocol.

Step 1: Sample Preparation (Solid State)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (hygroscopicity) which can mimic O-H peaks.

  • Procedure:

    • Ensure the ATR crystal (ZnSe or Diamond) is cleaned with isopropanol and shows a flat baseline.

    • Place ~2 mg of the solid 5-(Methoxymethyl)-7-methyl-1H-indazole on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 lbs for diamond).

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard for solids).[3]

  • Scans: 32 (Minimum) to 64 (Optimal signal-to-noise ratio).

  • Range: 4000–600 cm⁻¹.[3]

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to interpret the resulting spectrum immediately.

IR_Validation_Logic Start Acquire Spectrum (4000-600 cm⁻¹) CheckOH Is Broad Peak Present at 3200-3400 cm⁻¹? Start->CheckOH Fail_Precursor FAIL: Unreacted Precursor (Alcohol present) CheckOH->Fail_Precursor Yes CheckEther Is Strong Peak Present at 1080-1150 cm⁻¹? CheckOH->CheckEther No Fail_NoEther FAIL: Etherification Failed (Missing C-O-C) CheckEther->Fail_NoEther No CheckNH Is Peak Present at 3100-3250 cm⁻¹? CheckEther->CheckNH Yes Fail_NAlk FAIL: N-Alkylation Occurred (N-H Lost) CheckNH->Fail_NAlk No Pass PASS: Target Confirmed 5-(Methoxymethyl)-7-methyl-1H-indazole CheckNH->Pass Yes

Figure 1: Logic gate for validating the synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole via IR spectroscopy.

References

  • Molaid Chemicals. (n.d.). 5-(Methoxymethyl)-7-methyl-1H-indazole Structure and Properties. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Gas-phase Infrared Spectrum of Indazole. Retrieved March 3, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Retrieved March 3, 2026, from [Link]

Sources

Comparative

Definitive Guide to Differentiating Methyl-Substituted Indazole Regioisomers

The Indazole Ambiguity in Drug Discovery The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib , Pazopanib ) and modulato...

Author: BenchChem Technical Support Team. Date: March 2026

The Indazole Ambiguity in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib , Pazopanib ) and modulators of estrogen receptors. However, the scaffold presents a persistent challenge: annular tautomerism .

The 1H-indazole and 2H-indazole tautomers are interconvertible, but upon methylation (or alkylation), this flux freezes, creating distinct N1-methyl and N2-methyl regioisomers. These isomers possess drastically different electronic landscapes, metabolic stability profiles, and binding affinities.

  • The Trap: N1 and N2 isomers often have identical mass (LC-MS is blind to the difference) and very similar 1H NMR aromatic patterns.

  • The Consequence: Misassigning the regiochemistry during early Structure-Activity Relationship (SAR) studies can lead to "dead-end" lead optimization based on a false structural hypothesis.

This guide provides a self-validating analytical workflow to unambiguously distinguish these isomers, moving beyond "best guesses" to definitive structural proof.

The Chemistry of Ambiguity: Thermodynamics vs. Kinetics[1]

To differentiate the isomers, one must first understand their origins. The ratio of N1 to N2 product is heavily dependent on the reaction conditions and the steric/electronic nature of the substrate.[1][2][3]

FeatureN1-Methyl Indazole N2-Methyl Indazole
Structure Type Benzenoid (Aromatic stability)Quinoid (Higher energy contribution)
Thermodynamics Generally more stable (Thermodynamic product)Less stable (Kinetic product)
Dipole Moment Lower (~1.5–1.8 D)Higher (~3.0–4.0 D)
Common Synthesis Strong base (NaH,

) in THF; High temp.
Weak base (

,

) in DMF/Acetone; Mitsunobu conditions.

Critical Insight: While N1 is thermodynamically preferred, the N2 position is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen, leading to significant N2 formation under kinetic control.

NMR Spectroscopy: The Decision Engine

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of definitive assignment without reference standards. However, 1D 1H NMR is often insufficient due to overlapping signals. 2D NMR (HMBC and NOESY) is required.

The Diagnostic Logic

The differentiation relies on the spatial and through-bond relationships between the methyl protons and the indazole skeleton.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for assignment.

  • N1-Methyl: The methyl protons (

    
    ) show a strong 
    
    
    
    correlation to the bridgehead carbon C7a . They typically do not correlate with C3.
  • N2-Methyl: The methyl protons (

    
    ) show a strong 
    
    
    
    correlation to C3 . They cannot correlate with C7a (too many bonds away).
NOESY (Nuclear Overhauser Effect Spectroscopy)

Useful for spatial confirmation.

  • N1-Methyl: Spatial proximity (NOE cross-peak) between

    
     and H7  (the peri-proton).
    
  • N2-Methyl: Spatial proximity (NOE cross-peak) between

    
     and H3 .
    
Visualization of NMR Correlations

Indazole_NMR_Logic cluster_0 N1-Methyl Isomer cluster_1 N2-Methyl Isomer N1_Me N1-CH3 Protons C7a C7a (Bridgehead Carbon) N1_Me->C7a HMBC (3-bond) H7 H7 (Peri-Proton) N1_Me->H7 NOESY (Spatial) N2_Me N2-CH3 Protons C3 C3 Carbon N2_Me->C3 HMBC (3-bond) H3 H3 Proton N2_Me->H3 NOESY (Spatial)

Caption: Diagnostic HMBC and NOESY correlations for distinguishing N1 vs. N2 regioisomers. Blue boxes represent the methyl group source signal.

Secondary Analytical Methods

While NMR is definitive, other methods provide rapid screening data once standards are established.

UV-Vis Spectroscopy

The electronic conjugation differs significantly between the two forms.

  • N1-Methyl: Spectra closely resemble the parent 1H-indazole.

  • N2-Methyl: Exhibits a bathochromic shift (Red Shift) . The quinoid character extends the conjugation length, pushing the

    
     to longer wavelengths compared to the N1 isomer.
    
Chromatography (HPLC)

Due to the dipole moment difference (N2 > N1), the isomers are separable on standard Reverse Phase (C18) columns.

  • Elution Order (Typical C18): The more polar N2-isomer usually elutes earlier than the less polar N1-isomer .

  • Note: This can be inverted by functional groups on the benzene ring, so it should not be the sole method of identification without NMR confirmation.

Experimental Protocols

Protocol A: Synthesis of Mixed Standards (for Method Development)

Purpose: To intentionally generate both isomers to validate the chromatographic separation method.

  • Reagents: 1H-Indazole derivative (1.0 eq), Methyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve indazole in DMF (0.5 M concentration).

    • Add

      
       and stir for 15 min at RT.
      
    • Add Methyl Iodide dropwise.

    • Stir at room temperature for 4–12 hours (Kinetic control favors N2 formation alongside N1).

  • Workup: Dilute with water, extract with EtOAc. The crude residue will contain a mixture (typically 1:1 to 2:1 ratio of N1:N2).

Protocol B: Definitive Characterization Workflow

Workflow Start Crude Methylation Mixture HPLC HPLC Separation (C18 Column, Water/MeCN) Start->HPLC Iso1 Isomer A (Peak 1) HPLC->Iso1 Iso2 Isomer B (Peak 2) HPLC->Iso2 NMR Acquire 1H, HMBC, NOESY (Solvent: DMSO-d6 or CDCl3) Iso1->NMR Iso2->NMR Decision Analyze Correlations NMR->Decision Res1 N-Me correlates to C3? NOE to H3? Decision->Res1 If Yes Res2 N-Me correlates to C7a? NOE to H7? Decision->Res2 If Yes Final1 Identify as N2-Isomer Res1->Final1 Final2 Identify as N1-Isomer Res2->Final2

Caption: Step-by-step decision tree for isolating and identifying indazole regioisomers.

Comparison Summary Table

ParameterN1-Methyl IndazoleN2-Methyl Indazole
HMBC Correlation Methyl protons

C7a
Methyl protons

C3
NOESY Correlation Methyl protons

H7
Methyl protons

H3
UV-Vis

Lower (Hypsochromic)Higher (Bathochromic)
RP-HPLC Elution Typically Later (Less Polar)Typically Earlier (More Polar)
Melting Point Generally LowerGenerally Higher (due to polarity)

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Context: definitive HMBC correlations for N1 (C7a) vs N2 (C3) and synthetic control.

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[4] Context: Detailed NOESY and 15N-HMBC analysis confirming the N1:N2 ratios and structural assignments.[5]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. Source: PMC / NIH (2018). Context: Provides comparative UV-Vis spectra showing the red-shift of N2-methyl indazoles compared to N1.

  • Troubleshooting regioselectivity in indazole synthesis. Source: BenchChem Application Notes. Context: Practical guide on thermodynamic vs kinetic control and solvent effects on isomer ratios.

Sources

Validation

Elemental analysis standards for 5-(Methoxymethyl)-7-methyl-1H-indazole

As a Senior Application Scientist specializing in pharmaceutical materials characterization, I frequently encounter the analytical hurdles associated with nitrogen-rich heterocycles. Accurate elemental analysis (EA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical materials characterization, I frequently encounter the analytical hurdles associated with nitrogen-rich heterocycles. Accurate elemental analysis (EA) is a cornerstone of structural validation and quality control. For compounds like 5-(Methoxymethyl)-7-methyl-1H-indazole (C₁₀H₁₂N₂O)[1], achieving the industry-standard ±0.3% absolute accuracy[2] for Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) requires meticulous method design.

The indazole core, a 10-π electron aromatic system[3], is thermodynamically stable and notoriously resistant to complete combustion. This guide objectively compares calibration standards, evaluates orthogonal analytical alternatives, and provides a self-validating protocol for the CHNO certification of this specific indazole derivative.

The Analytical Challenge: Matrix Matching and Combustion Dynamics

In dynamic flash combustion, samples are oxidized at ~1000°C in an oxygen-enriched environment, followed by a reduction phase to convert nitrogen oxides (NOx) to N₂ gas[4]. The primary challenge with 5-(Methoxymethyl)-7-methyl-1H-indazole is its high nitrogen content (~15.90%) and highly stable N-N bond.

If the calibration standard does not closely mimic the combustion kinetics and elemental ratios of the indazole matrix, the K-factor (detector response factor) will be skewed. This leads to systemic errors, particularly in nitrogen and carbon quantification. Therefore, selecting the appropriate micro-analytical standard is the most critical variable in the workflow[4].

Comparative Analysis of Calibration Standards

To ensure accurate CHNO quantification, the calibration standard must match the target analyte. Below is an objective comparison of common USP/ASTM-grade standards against the theoretical composition of 5-(Methoxymethyl)-7-methyl-1H-indazole.

Table 1: Calibration Standard Matrix Comparison

Compound% Carbon% Hydrogen% Nitrogen% Oxygen% SulfurSuitability for Target Indazole
Target: 5-(Methoxymethyl)-7-methyl-1H-indazole 68.16% 6.86% 15.90% 9.08% 0.00% N/A (Analyte)
Acetanilide (C₈H₉NO)[5]71.09%6.71%10.36%11.84%0.00%Optimal. Excellent C/H/O match; lacks sulfur.
Sulfanilamide (C₆H₈N₂O₂S)[5]41.85%4.68%16.27%18.58%18.62%Sub-optimal. Good N match, but introduces unnecessary S.
BBOT (C₂₆H₂₆N₂O₂S)[5]72.53%6.09%6.51%7.43%7.45%Poor. N content is too low to accurately calibrate TCD response.

Causality Insight: Acetanilide is the superior choice for this specific indazole. It lacks sulfur (which our target molecule also lacks, preventing the need for SO₂ trapping) and provides an excellent matrix match for the C, H, N, and O ratios[5]. Using BBOT (a common CHNS standard) is fundamentally flawed here because its low nitrogen content (6.51%) cannot accurately calibrate the Thermal Conductivity Detector (TCD) response for the 15.90% nitrogen found in the target indazole.

Standard_Selection Q1 Does the analyte contain Sulfur? S_Yes Use BBOT or Sulfanilamide Q1->S_Yes Yes Q2 Is it a high-nitrogen heterocycle (>10% N)? Q1->Q2 No N_Yes Use Acetanilide (Optimal for Indazoles) Q2->N_Yes Yes N_No Use Benzoic Acid (For C/H/O primarily) Q2->N_No No

Decision logic for selecting the optimal EA standard based on sample matrix.

Orthogonal Alternatives for Purity Validation

While CHNO analysis is the gold standard for bulk elemental composition, it cannot distinguish between structural isomers or detect trace inorganic impurities. Modern drug development relies on orthogonal techniques to validate EA data.

Table 2: Performance Comparison of Analytical Alternatives

TechniquePrimary OutputStrengthsLimitations
Dynamic Flash EA Bulk % C, H, N, OAbsolute quantitative accuracy (±0.3%)[2]; detects residual solvents/water.Destructive; lacks structural specificity.
HRMS (Mass Spec) Exact Mass / FormulaExtremely high sensitivity; confirms exact molecular weight.Not strictly quantitative for bulk purity without isotopically labeled standards.
qNMR Proton/Carbon RatiosNon-destructive; provides exact structural connectivity.Requires high-purity internal standards; lower sensitivity to trace elements.

Validated Experimental Protocol: CHNO Flash Combustion

Self-Validating System Design: This protocol incorporates pre-run blanks, K-factor calibration, and post-run drift checks to ensure data integrity. The American Chemical Society (ACS) mandates that measured values must fall within ±0.40% (often tightened to ±0.30% in rigorous QC environments) of calculated values[2].

Step 1: System Equilibration and Blanking

  • Purge the elemental analyzer with ultra-high purity (99.9995%) Helium carrier gas[4].

  • Run three empty tin capsules (for CHN) and silver capsules (for O) as blanks. The baseline must stabilize with negligible N₂ and CO₂ peaks to rule out atmospheric contamination.

Step 2: Microbalance Weighing

  • Using a USP-compliant microbalance (readability 0.001 mg)[6], weigh 2.000 - 3.000 mg of the Acetanilide standard into tin capsules.

  • Causality: Keeping the mass strictly between 2-3 mg prevents oxygen depletion during the flash combustion phase. Overloading the capsule causes incomplete oxidation of the stable indazole ring, leading to soot formation and skewed carbon data[5].

Step 3: Calibration (K-Factor Determination)

  • Run the Acetanilide standards (n=3). The software calculates the K-factor for C, H, N, and O.

  • The relative standard deviation (RSD) of the K-factors must be < 1.0% before proceeding.

Step 4: Sample Analysis

  • Weigh 2.000 - 3.000 mg of 5-(Methoxymethyl)-7-methyl-1H-indazole into tin capsules (n=3 for reproducibility)[2].

  • Introduce into the combustion reactor (1000°C) with a dynamic oxygen injection.

  • The gases pass through a copper reduction reactor (650°C) to remove excess O₂ and reduce NOx to N₂[4].

  • Gases are separated via GC column and quantified by a Thermal Conductivity Detector (TCD).

Step 5: Drift Check (Quality Control)

  • After every 10 samples, run an Acetanilide standard. The measured CHN values must be within ±0.30% of the theoretical values. If the deviation exceeds this, the instrument must be recalibrated[2].

EA_Workflow Start Sample Prep: Weigh 2-3 mg Indazole Combustion Flash Combustion (1000°C, O2 environment) Start->Combustion Tin Capsule Reduction Reduction Furnace (Cu catalyst, 650°C) Combustion->Reduction Combustion Gases (CO2, H2O, NOx) Separation Gas Chromatography (Separates N2, CO2, H2O) Reduction->Separation Reduced Gases (CO2, H2O, N2) Detection TCD Detection & Data Processing Separation->Detection Elution Sequence

Workflow of Dynamic Flash Combustion CHNO Analysis.

References

  • 5-(Methoxymethyl)-7-methyl-1H-indazole | 93359-90-1.Molaid.
  • CHNSO Organic Elemental Analysis - Sample Preparation.Mettler Toledo.
  • Summary of CHNS Elemental Analysis Common Problems.University of British Columbia.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.National Institutes of Health (NIH).
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products.Thermo Fisher Scientific.
  • CHNS Elemental Analysers.Royal Society of Chemistry (RSC).

Sources

Safety & Regulatory Compliance

Safety

5-(Methoxymethyl)-7-methyl-1H-indazole proper disposal procedures

Comprehensive Safety, Handling, and Disposal Protocol for 5-(Methoxymethyl)-7-methyl-1H-indazole As drug development accelerates, the handling of specialized heterocyclic compounds requires an uncompromising approach to...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Protocol for 5-(Methoxymethyl)-7-methyl-1H-indazole

As drug development accelerates, the handling of specialized heterocyclic compounds requires an uncompromising approach to laboratory safety. 5-(Methoxymethyl)-7-methyl-1H-indazole is a substituted benzopyrazole derivative utilized in advanced medicinal chemistry. Because it contains a nitrogen-rich core and an ether linkage, it presents unique reactivity profiles that dictate strict operational and disposal parameters.

This guide provides a self-validating, step-by-step methodology for the safe handling, spill containment, and cradle-to-grave disposal of this compound, ensuring compliance with OSHA and EPA Resource Conservation and Recovery Act (RCRA) standards [4].

Chemical Profiling and Quantitative Data

Before establishing a handling protocol, it is critical to understand the physical and chemical properties of the substance. The following table summarizes the key quantitative data that informs our safety logic [1].

PropertyValueOperational Implication
CAS Number 93359-90-1Essential for accurate waste tracking and EH&S logging.
Molecular Formula C₁₀H₁₂N₂ONitrogen-rich; dictates incineration requirements.
Molecular Weight 176.218 g/mol Used for calculating stoichiometric neutralization if derivatized.
LogP (Octanol/Water) 1.6Lipophilic; readily penetrates standard latex. Requires Nitrile PPE.
Boiling Point ~318.4 °C (Predicted)Low volatility at room temperature; dust/particulate hazard outweighs vapor hazard.
Density ~1.170 g/cm³ (Predicted)Heavier than water; will settle in aqueous biphasic waste systems.

Hazard Assessment & Mechanistic Causality

In laboratory safety, knowing what to do is insufficient; scientists must understand why a protocol exists.

  • Thermal Decomposition & NOx Generation: The 1H-indazole core is a fused pyrazole ring. Upon exposure to extreme heat or fire, the heterocycle undergoes thermal cleavage, releasing highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) [3]. Therefore, standard trash disposal or low-temperature burning is strictly prohibited.

  • Oxidizer Incompatibility: The methoxymethyl ether group and the electron-rich aromatic system make this compound incompatible with strong oxidizing agents (e.g., peroxides, permanganates, concentrated nitric acid). Mixing these can lead to exothermic degradation or explosive reactions [3].

  • Ecotoxicity: Benzopyrazoles generally exhibit moderate aquatic toxicity. Discharge into municipal wastewater systems violates environmental regulations. The compound must be treated as hazardous chemical waste [2].

Operational Safety & Handling Procedures

Every handling procedure must function as a self-validating system, meaning the environment and equipment are verified before the chemical is ever exposed.

Step-by-Step Handling Methodology:

  • System Validation (Engineering Controls): Before opening the chemical container, verify that the chemical fume hood is operational. Validation: Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm). Do not rely solely on the annual certification sticker.

  • PPE Selection & Donning:

    • Wear splash-resistant chemical safety goggles tested under OSHA 29 CFR 1910.133 or EU EN166 standards [2].

    • Don a flame-resistant laboratory coat.

    • Use heavy-duty nitrile gloves. Validation: Perform a visual and pneumatic check (inflating the glove slightly and twisting the cuff) to ensure no micro-punctures exist before donning.

  • Handling: Open the container only within the validated fume hood. Minimize dust generation by using anti-static spatulas.

  • Decontamination: After weighing or transferring, immediately wipe down the balance and spatulas with a compatible solvent (e.g., ethanol or isopropanol), disposing of the wipes in a solid hazardous waste container.

Spill Management & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and personnel exposure.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately clear the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation if possible and restrict access.

  • Don Emergency PPE: If the spill is large, upgrade PPE to include a half-face respirator with P100/organic vapor cartridges.

  • Containment (Causality Note): Cover the spill with an inert absorbent material such as vermiculite, diatomaceous earth, or sand. Do not use sawdust or combustible absorbents, as friction or trace oxidizers mixed with the indazole derivative could initiate a localized thermal event.

  • Collection: Use non-sparking tools (e.g., plastic dustpans) to sweep up the absorbed mixture [3].

  • Surface Decontamination: Wash the spill area with a surfactant and water. Validation: Perform a secondary wipe of the area with a clean solvent-soaked towel; if the towel shows any discoloration or residue, repeat the wash.

SpillResponse Start Spill Detected Evac Evacuate & Ventilate Area Start->Evac PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealable RCRA-Compliant Container Contain->Collect Label Label as Hazardous Waste Collect->Label Dispose Transfer to EH&S for Incineration Label->Dispose

Workflow for 5-(Methoxymethyl)-7-methyl-1H-indazole spill containment and disposal.

Cradle-to-Grave Disposal Plan (EPA/RCRA Compliance)

Under the EPA's RCRA framework, the laboratory is the "generator" and retains liability for the chemical from its creation/purchase to its final destruction ("cradle-to-grave") [4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Never mix 5-(Methoxymethyl)-7-methyl-1H-indazole waste with strong oxidizers or heavy metal waste streams. Segregate into a dedicated "Non-Halogenated Organic Waste" stream (unless dissolved in a halogenated solvent like DCM, which dictates a "Halogenated" stream).

  • Packaging: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) container. Validation: Ensure the container cap is tightly sealed and check for any external residue. The container must be kept closed at all times except when actively adding waste.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "5-(Methoxymethyl)-7-methyl-1H-indazole", the CAS number (93359-90-1), and the primary hazard ("Toxic/Irritant").

  • Satellite Accumulation: Store the container in a designated, secondary-contained Satellite Accumulation Area (SAA) within the lab.

  • Final Disposition (Incineration): Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. The compound must be sent to an approved waste disposal plant for high-temperature incineration equipped with NOx scrubbers. This ensures the pyrazole ring is fully mineralized into N₂ gas and CO₂ without releasing toxic atmospheric pollutants.

WasteSegregation Process Waste Generation: Indazole Derivative Decision Mixed with strong oxidizers? Process->Decision OxidizerWaste Separate Waste Stream (Explosion/NOx Hazard) Decision->OxidizerWaste Yes StandardWaste Standard Organic Waste (Non-Halogenated) Decision->StandardWaste No Package Package in Compatible HDPE Container StandardWaste->Package EHS EH&S Pickup for High-Temp Incineration Package->EHS

Logical decision tree for the segregation and packaging of indazole-containing chemical waste.

References

  • molaid.com. "5-(Methoxymethyl)-7-methyl-1H-indazole | 93359-90-1 - Properties and Classification.
  • AK Scientific, Inc. "Safety Data Sheet: 1H-Indazole-3-carboxylic acid (Indazole Derivatives).
  • Fisher Scientific. "SAFETY DATA SHEET - Indazole.
  • National Academies of Sciences, Engineering, and Medicine. "Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
Handling

Personal protective equipment for handling 5-(Methoxymethyl)-7-methyl-1H-indazole

Advanced Safety and Operational Guide: Handling 5-(Methoxymethyl)-7-methyl-1H-indazole As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an integral component of e...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 5-(Methoxymethyl)-7-methyl-1H-indazole

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an integral component of experimental precision. 5-(Methoxymethyl)-7-methyl-1H-indazole (CAS: 93359-90-1) is a specialized organic heterocyclic compound frequently utilized as a pharmacophore in drug development[1]. Handling novel indazole derivatives requires a mechanistic understanding of their physical and toxicological properties to ensure both operator safety and compound integrity.

Mechanistic Hazard Profiling

While exhaustive toxicological data for this specific methoxymethyl-substituted indazole may be limited, we must apply the scientific precautionary principle by analyzing the conserved indazole core.

  • Irritation Potential: Indazoles possess basic nitrogen atoms that can interact with the moisture on mucous membranes, leading to localized pH alterations. Consequently, related indazole derivatives are universally classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2A, H319), and Respiratory Tract Irritation (Category 3, H335)[2],[3],[4].

  • Aerosolization Risk: As a dry powder, this compound is prone to static accumulation. When unmitigated, this increases the risk of the powder aerosolizing and causing inhalation exposure during transfer[4].

Quantitative Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires matching the material properties to the chemical's mechanistic hazards[5].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (EN 374 compliant), min 0.11 mm thicknessNitrile provides superior permeation resistance to the organic solvents (e.g., DMSO, DCM) typically used to dissolve indazoles, preventing dermal absorption[5].
Eye Protection Safety goggles with side shields (EN 166 / NIOSH)Protects against both aerosolized powder and solvent splashes, mitigating severe eye irritation (H319)[3].
Body Protection Flame-resistant, 100% cotton lab coatCotton prevents static build-up (unlike synthetic blends), reducing the risk of powder aerosolization and providing a barrier against skin corrosion[6].
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control to prevent inhalation of fine particulates that cause respiratory tract irritation (H335)[7].

Operational Workflow: Self-Validating Handling Protocol

To build a self-validating system, every handling step must include a verification check to ensure containment is maintained from start to finish.

Step-by-Step Methodology:

  • Engineering Control Verification: Before opening the chemical vial, verify that the fume hood monitor reads a face velocity between 80-100 fpm.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth. Causality: Indazoles in solid form accumulate static charge; mitigating this prevents the powder from "jumping" and aerosolizing.

  • Weighing: Use a disposable anti-static weigh boat and a clean, non-sparking micro-spatula to dispense the required mass[2].

  • Solvent Addition: Transfer the solid to a reaction vial before adding your solvent vehicle (e.g., DMSO). Causality: Adding solvent directly to a shallow weigh boat increases the risk of splashing and loss of compound.

  • Decontamination (Validation Step): Wipe down the balance and fume hood surface with a cloth dampened with 70% ethanol or isopropanol. This captures any residual micro-particles, visually and chemically returning the workspace to a validated safe baseline[7].

OperationalWorkflow Prep 1. PPE & Hood Prep (Face velocity 80-100 fpm) Weigh 2. Static-Free Weighing (Anti-static boat & spatula) Prep->Weigh Transfer 3. Transfer to Vial (Minimize aerosolization) Weigh->Transfer Solvent 4. Solvent Addition (e.g., DMSO / DCM) Transfer->Solvent Clean 5. Decontamination (70% EtOH wipe-down) Solvent->Clean

Fig 1: Step-by-step operational workflow for safely handling solid indazole derivatives.

Spill Management & Emergency Response

Preparation is the golden rule of laboratory safety[7]. If a spill occurs, your response must be dictated by the physical state of the compound to avoid exacerbating the hazard.

  • For Solid Spills: Do not dry sweep, as this generates inhalable dust. Lightly moisten the spill with a compatible solvent (e.g., ethanol) or water to bind the powder, then sweep using non-sparking tools[4].

  • For Solution Spills: Absorb the liquid using an inert material like vermiculite or sand[8]. Do not use combustible materials like paper towels for large solvent spills.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Solution Solvent Solution Assess->Solution ActionSolid Moisten with solvent Sweep with non-sparking tool Solid->ActionSolid ActionSoln Absorb with inert material (e.g., vermiculite) Solution->ActionSoln Dispose Hazardous Waste Bin ActionSolid->Dispose ActionSoln->Dispose

Fig 2: Logical decision tree for managing 5-(Methoxymethyl)-7-methyl-1H-indazole spills.

Waste Disposal Plan

Improper disposal can lead to dangerous cross-reactions in waste carboys[8]. 5-(Methoxymethyl)-7-methyl-1H-indazole itself contains no halogens, but the disposal route is entirely dictated by your solvent vehicle.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be sealed in a secondary bag and placed in a designated "Hazardous Solid Waste - Organics" container[7].

  • Non-Halogenated Liquid Waste: If the compound is dissolved in DMSO, DMF, or ethanol, route the waste to the Non-Halogenated Organic Waste carboy.

  • Halogenated Liquid Waste: If synthesized or dissolved in dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Organic Waste stream to prevent exothermic reactions and comply with strict environmental regulations.

References

  • 5-(Methoxymethyl)-7-methyl-1H-indazole | 93359-90-1 - Molaid. Available at: [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines - Saffron Chemicals. Available at:[Link]

  • Lab Safety Rules and Guidelines - Lab Manager. Available at: [Link]

  • LABORATORY STANDARD OPERATING PROCEDURES - Karen Beard. Available at:[Link]

  • Laboratory Safety Manual - University of Miami. Available at: [Link]

Sources

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